Technical Documentation Center

Z-Tle-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Z-Tle-ol

Core Science & Biosynthesis

Foundational

The Chemical Properties and Synthetic Utility of Z-Tle-ol: A Technical Guide for Advanced Drug Development

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the need for molecular building blocks that offer uncompromising stereochemical control and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the need for molecular building blocks that offer uncompromising stereochemical control and metabolic stability. Z-Tle-ol (N-Cbz-L-tert-leucinol) stands out as a premier chiral scaffold. Derived from the non-natural amino acid tert-leucine, this molecule combines the profound steric shielding of a tert-butyl group with the versatile reactivity of a primary alcohol and the orthogonal stability of a carboxybenzyl (Cbz or Z) protecting group.

This whitepaper dissects the physicochemical properties, mechanistic utility, and laboratory protocols associated with Z-Tle-ol, providing drug development professionals with a definitive guide to leveraging this compound in asymmetric synthesis and peptidomimetic drug discovery.

Molecular Architecture & Physicochemical Properties

The structural brilliance of Z-Tle-ol lies in its tri-functional nature, which allows it to act as a highly predictable hub for complex synthesis:

  • The tert-Butyl Core: Unlike the isobutyl group of standard leucine, the tert-butyl side chain creates an extreme steric umbrella. This "gem-dimethyl" effect restricts bond rotation and rigidly locks the molecule's conformation. This rigidity is critical for maximizing binding affinity in viral protease pockets and for dictating facial selectivity in asymmetric catalysis.

  • The Primary Hydroxyl (-OH): A highly manipulable functional group that can be oxidized to an aldehyde (for reductive aminations), converted to a leaving group (tosylate/mesylate), or cyclized into an auxiliary.

  • The Cbz (Z) Carbamate: As established by Bergmann in 1932, the Z-group prevents racemization during peptide coupling, provides a crystalline nature for easy purification, and is cleanly cleaved via catalytic hydrogenolysis without requiring harsh acidic or basic conditions 1.

Table 1: Quantitative Physicochemical Profile of Z-Tle-ol

PropertyValue / Description
Chemical Name Benzyl (S)-(1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
CAS Registry Number 848777-16-2
Molecular Formula C14​H21​NO3​
Molecular Weight 251.32 g/mol
Appearance White to off-white crystalline powder
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 3 (C=O, O-C, O-H)
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H2​O
Mechanistic Role in Asymmetric Synthesis and Drug Design
Chiral Auxiliaries & Ligands

Z-Tle-ol is a direct precursor to highly effective chiral auxiliaries. When cyclized to an oxazolidinone, the bulky tert-butyl group forces incoming reagents (e.g., in titanium enolate aldol reactions) to approach exclusively from the opposite, unhindered face, yielding exceptional syn-diastereoselectivities 2. Furthermore, it serves as a foundational building block for bis(oxazoline) (BOX) ligands used in enantioselective metal catalysis 3.

Peptidomimetic Protease Inhibitors

In antiviral drug development, particularly for Hepatitis C Virus (HCV) NS3 serine protease inhibitors, the tert-leucinol scaffold is indispensable. Research has demonstrated that tert-leucinol-derived cyclic imides and amides serve as highly potent P3 capping groups 4. The tert-butyl group perfectly occupies the hydrophobic S3 subsite of the protease, while its steric bulk shields adjacent peptide bonds from premature proteolytic degradation in vivo, drastically improving the pharmacokinetic (PK) profile of the drug 4.

BindingLogic Tle Z-Tle-ol Scaffold Bulky t-Butyl Group S3 Viral Protease S3 Pocket Hydrophobic Interaction Tle->S3 Occupies S3 subsite Shield Steric Shielding Prevents Proteolytic Cleavage Tle->Shield Confers metabolic stability Direct Facial Directing Forces Enantioselective Attack Tle->Direct Asymmetric induction

Fig 1: Logical mapping of Z-Tle-ol's steric bulk in drug-target interactions and synthesis.

Experimental Workflows and Protocols

To harness Z-Tle-ol effectively, precise synthetic manipulations are required. Below are two self-validating protocols designed for high yield and absolute stereochemical preservation.

Protocol 1: Oxidation of Z-Tle-ol to Z-Tle-CHO (Dess-Martin Periodinane)

Purpose: To generate a chiral aldehyde for downstream reductive amination or Grignard addition in peptidomimetic synthesis.

  • Preparation: Dissolve 1.0 eq of Z-Tle-ol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

    • Causality: Anhydrous conditions are mandatory because ambient moisture rapidly hydrolyzes and destroys the Dess-Martin Periodinane (DMP) reagent.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The oxidation is exothermic. Lower temperatures suppress over-oxidation and prevent the base-catalyzed epimerization of the sensitive α -chiral center adjacent to the newly formed aldehyde.

  • Reagent Addition: Add 1.2 eq of DMP portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quenching (Critical Step): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir for 30 minutes until the organic layer is clear.

    • Causality: Na2​S2​O3​ reduces unreacted DMP and iodine byproducts to water-soluble, benign species. NaHCO3​ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or racemization of the product.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

Purpose: To liberate the primary amine for subsequent amide coupling or functionalization.

  • Preparation: Dissolve Z-Tle-ol in HPLC-grade Methanol (0.2 M).

  • Catalyst Addition: Flush the flask with Nitrogen gas. Carefully add 10% Pd/C (10% w/w relative to the substrate).

    • Causality: Pd/C is highly pyrophoric. Nitrogen flushing prevents the ignition of methanol vapors when the dry catalyst is introduced to the system.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor reaction progress using TLC.

    • Causality: Because the UV-active Cbz group is removed, UV visualization will fail. You must use a Ninhydrin stain and heat the plate; the liberated primary amine will appear as a distinct purple/pink spot, validating the deprotection.

  • Filtration: Filter the suspension through a pad of Celite, washing thoroughly with methanol.

    • Causality: Celite safely traps the fine, reactive palladium particulates, preventing them from contaminating the product or causing a fire hazard during disposal.

  • Concentration: Evaporate the solvent to yield enantiopure L-tert-leucinol.

SyntheticWorkflow Z Z-Tle-ol (Starting Material) Oxi Dess-Martin Oxidation (DMP, DCM, 0°C) Z->Oxi Oxidation Dep Hydrogenolysis (H2, Pd/C, MeOH) Z->Dep Deprotection Cyc Cyclization (Triphosgene, Base) Z->Cyc Phosgenation Ald Z-Tle-CHO (Aldehyde Intermediate) Oxi->Ald Ami tert-Leucinol (Free Amino Alcohol) Dep->Ami Aux Oxazolidinone (Chiral Auxiliary) Cyc->Aux

Fig 2: Synthetic divergence of Z-Tle-ol into key intermediates for drug development.

References
  • Title: Z-glycine - FUJIFILM Wako Chemicals Source: Fujifilm Wako Pure Chemical Corporation URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: National Institutes of Health (PMC)
  • Title: (S)

Sources

Exploratory

Spectroscopic Characterization of Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol): A Comprehensive Guide to NMR, IR, and MS Data Analysis

Executive Summary In the landscape of modern drug development, particularly in the synthesis of retroviral protease inhibitors[1], the structural integrity of chiral building blocks is non-negotiable. Z-Tle-ol (N-Benzylo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, particularly in the synthesis of retroviral protease inhibitors[1], the structural integrity of chiral building blocks is non-negotiable. Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol) is a highly sterically hindered, protected amino alcohol derived from L-tert-leucine. Due to its massive tert-butyl side chain, it imparts rigid conformational control in peptidomimetics.

As a Senior Application Scientist, I have designed this whitepaper to serve as a definitive reference standard for the spectroscopic validation of Z-Tle-ol. This guide moves beyond mere data reporting; it deconstructs the causality behind experimental choices and establishes a self-validating protocol to ensure absolute confidence in structural assignments.

Workflow Visualization

G A Z-Tle-OH (Starting Material) B Mixed Anhydride Formation (IBCF, NMM, THF, -15°C) A->B C Reduction (NaBH4, H2O, 0°C) B->C D Z-Tle-ol (Crude Extract) C->D E Purification (Flash Chromatography) D->E F Pure Z-Tle-ol (Analyte) E->F G 1H & 13C NMR (Backbone & Stereocenter) F->G H FT-IR (ATR) (Functional Groups) F->H I HRMS (ESI-TOF) (Exact Mass & Formula) F->I J Structural Validation & Purity Confirmation G->J H->J I->J

Workflow for the synthesis, purification, and spectroscopic validation of Z-Tle-ol.

Experimental Synthesis & Sample Preparation

To obtain pristine spectroscopic data, the analyte must be synthesized and purified without inducing racemization or protecting-group cleavage. Reference specifications indicate that pure Z-Tle-ol is a white crystalline powder, highly soluble in ethanol and acetone[2].

Self-Validating Protocol: Mixed Anhydride Reduction

Objective: Convert Z-Tle-OH to Z-Tle-ol. Causality: Direct reduction of N-protected carboxylic acids with NaBH₄ is kinetically unfavorable. We utilize a mixed anhydride intermediate to drastically increase the electrophilicity of the carbonyl carbon, allowing for rapid, mild reduction that prevents the cleavage of the Cbz group[1].

  • Activation: Dissolve Z-Tle-OH (1.0 eq) in anhydrous THF. Cool to -15 °C. Add N-methylmorpholine (NMM, 1.05 eq) followed by isobutyl chloroformate (IBCF, 1.05 eq).

    • Validation Check: The immediate formation of a dense white precipitate (NMM·HCl) physically validates the successful formation of the mixed anhydride.

  • Reduction: Stir for 15 minutes, then filter the precipitate to prevent side reactions. Add the filtrate dropwise to a vigorously stirred solution of NaBH₄ (2.5 eq) in water at 0 °C.

    • Validation Check: Vigorous effervescence (H₂ gas evolution) confirms the active quenching of excess anhydride and the progression of the reduction.

  • In-Process Control (IPC): After 1 hour, sample the reaction for Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1).

    • Validation Check: The starting material (R_f ~0.1, broad) must be completely replaced by a new UV-active spot (R_f ~0.4). If the spot is not UV-active, the Cbz group has been compromised.

  • Workup & Purification: Quench with 1M HCl to destroy excess borohydride. Extract with EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Mechanistic Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)
  • Causality in Solvent Choice: Deuterated chloroform (CDCl₃) is deliberately selected over protic solvents like CD₃OD. Protic solvents cause rapid deuterium exchange with the -OH and -NH protons, rendering them invisible. CDCl₃ preserves these critical diagnostic signals.

  • Signal Causality (The Diastereotopic Effect): The defining feature of Z-Tle-ol is the massive 9-proton singlet at ~0.95 ppm. The extreme steric bulk of this tert-butyl group restricts free rotation along the Cα-Cβ bond. Consequently, the two protons of the adjacent -CH₂OH group are locked into distinct spatial environments, making them diastereotopic . They couple not only with the adjacent methine proton (vicinal coupling) but also with each other (geminal coupling, J ≈ 11 Hz), resulting in a complex ABX multiplet system between 3.55 and 3.85 ppm rather than a simple doublet.

Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Causality in Technique: Attenuated Total Reflectance (ATR) FT-IR is utilized to eliminate the moisture absorption artifacts inherent to traditional KBr pellet pressing, which would obscure the critical O-H stretch.

  • Signal Causality (The Carbamate Shift): The carbamate functional group is a hybrid of an amide and an ester. The C=O stretch appears at ~1685 cm⁻¹, which is significantly higher than a standard Amide I band (~1650 cm⁻¹). This shift occurs because the additional ether oxygen of the benzyl group withdraws electron density via induction, increasing the double-bond character of the carbonyl group.

High-Resolution Mass Spectrometry (HRMS)
  • Causality in Ionization: Electrospray Ionization (ESI) is strictly required. Hard ionization techniques like Electron Impact (EI) would instantly cleave the labile Cbz protecting group, resulting in a dominant tropylium ion (m/z 91) and rendering the molecular ion undetectable. ESI in positive mode gently ionizes the intact molecule.

  • Signal Causality (Adduct Formation): Due to the high oxygen content (three oxygen atoms), Z-Tle-ol has a strong affinity for alkali metals in the solvent matrix. This makes the sodium adduct[M+Na]⁺ at m/z 274.14 a highly reliable secondary validation peak alongside the protonated[M+H]⁺ peak. Commercially available standards for analogous protected tert-leucine derivatives confirm the necessity of tracking these specific adducts during chiral stationary phase analysis[3].

Quantitative Data Summary

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
0.95Singlet (s)9H--C(CH₃)₃ (tert-butyl)
2.50Broad Singlet (br s)1H--OH (Hydroxyl)
3.50Multiplet (m)1H--CH-N (Methine)
3.55 - 3.85Multiplet (m)2HGeminal ~11 Hz-CH₂-OH (Diastereotopic ABX)
5.00Doublet (d)1H~9.0 Hz-NH (Carbamate)
5.10Singlet / AB q2H-Benzyl -CH₂-
7.30 - 7.40Multiplet (m)5H-Aromatic C-H
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (ppm)Carbon TypeAssignment
26.8CH₃-C(CH₃)₃ (tert-butyl methyls)
33.5Cq-C(CH₃)₃ (tert-butyl quaternary)
60.5CH-CH-N (Chiral center)
62.8CH₂-CH₂-OH (Alcohol carbon)
66.9CH₂Benzyl -CH₂-
128.0, 128.1, 128.5CHAromatic C-H
136.5CqAromatic C-ipso
156.8C=OCarbamate Carbonyl
Table 3: FT-IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3320Broad, StrongO-H and N-H stretch (overlapping)
2960StrongC-H stretch (aliphatic, tert-butyl)
1685StrongC=O stretch (Carbamate Amide I)
1530MediumN-H bend (Amide II)
1240, 1050StrongC-O stretch
735, 695StrongC-H out-of-plane bend (monosubstituted benzene)
Table 4: HRMS Data (ESI-TOF, Positive Mode)
Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺C₁₄H₂₂NO₃⁺252.1600252.1604< 2.0
[M+Na]⁺C₁₄H₂₁NNaO₃⁺274.1419274.1422< 2.0

References

  • US Patent RE42889E1: "α- and β- amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors" (Details the reduction methodologies for N-Cbz-L-tert-leucine derivatives).
  • Spectrometric Identification of Organic Compounds (8th Edition) : Silverstein, R. M., et al. John Wiley & Sons. (Authoritative grounding for diastereotopic NMR splitting and FT-IR carbamate shifts).[Link]

Sources

Foundational

potential applications of Z-Tle-ol in biochemistry

An In-Depth Technical Guide to Z-Tle-ol in Modern Biochemistry: Peptidomimetic Design and Asymmetric Catalysis Executive Summary In the landscape of modern biochemistry and drug development, the structural modification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Z-Tle-ol in Modern Biochemistry: Peptidomimetic Design and Asymmetric Catalysis

Executive Summary

In the landscape of modern biochemistry and drug development, the structural modification of peptides to overcome poor pharmacokinetic profiles remains a paramount challenge. Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol) has emerged as a critical chiral building block in this domain. Featuring a bulky tert-butyl side chain, a versatile primary alcohol, and a lipophilic Cbz protecting group, Z-Tle-ol serves a dual mandate: it is a foundational precursor for highly stable peptidomimetic therapeutics and a privileged scaffold for chiral ligands in asymmetric catalysis.

As a Senior Application Scientist, I approach the integration of Z-Tle-ol not merely as a synthetic step, but as a strategic architectural choice. This whitepaper deconstructs the mechanistic rationale, quantitative advantages, and field-proven protocols for deploying Z-Tle-ol in advanced biochemical applications.

Mechanistic Rationale: The "tert-Butyl Shield" Effect

The utility of Z-Tle-ol is intrinsically tied to the unique physicochemical properties of the tert-leucine (Tle) moiety. Natural amino acids like valine or leucine possess flexible, relatively unhindered side chains that are easily accommodated by the active sites of proteolytic enzymes.

When Z-Tle-ol is incorporated into a peptide backbone (often after oxidation to the aldehyde, Z-Tle-CHO, or further functionalization), the massive steric bulk of the tert-butyl group fundamentally alters the local conformational space.

  • Proteolytic Shielding: The quaternary carbon of the tert-butyl group completely blocks the trajectory required for water or active-site nucleophiles (e.g., Serine or Cysteine residues) to attack the adjacent amide bond.

  • Conformational Locking: The steric clash severely restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding [1].

  • Cbz-Directed Binding: The N-terminal Benzyloxycarbonyl (Z or Cbz) group is not merely a protecting group; it frequently engages in π−π stacking or hydrophobic interactions within the S2/S3 sub-pockets of proteases, enhancing binding affinity [2].

G Protease Protease Active Site (Ser/Cys Nucleophile) Natural Natural Peptide (Val/Leu) Susceptible to Cleavage Protease->Natural Binds & Attacks Tle Tle-Modified Peptide (tert-Butyl Shield) Protease->Tle Binds but Blocked Degradation Rapid Degradation (Short Half-life) Natural->Degradation Cleaved Stability Proteolytic Stability (Prolonged Half-life) Tle->Stability Steric Hindrance

Mechanism of proteolytic stability conferred by the tert-butyl side chain of Tle.

Strategic Applications in Drug Development

A. Transition-State Protease Inhibitors

Z-Tle-ol is frequently utilized to synthesize potent, reversible covalent inhibitors of viral and human proteases. By mildly oxidizing the primary alcohol of Z-Tle-ol to an aldehyde (Z-Tle-CHO), researchers create a "warhead" that mimics the transition state of peptide bond hydrolysis. The target enzyme's nucleophile attacks the aldehyde, forming a stable hemiacetal or thiohemiacetal.

Furthermore, derivatives of tert-leucinol are used as critical P3 capping groups. In the optimization of Hepatitis C Virus (HCV) NS3 serine protease inhibitors (e.g., Boceprevir analogs), cyclic imides derived from tert-leucinol were discovered to provide the most potent P3 cappings, establishing crucial hydrogen bonds with the Cys159 residue of the viral protein [2]. Z-Tle-ol derivatives are also actively investigated as Caspase-1 inhibitors (e.g., Z-Tle-Asp-fmk) to prevent pyroptosis and CD4 T-cell death in HIV-1 infections [5].

B. Protein-Protein Interaction (PPI) Disruptors

PPIs often involve shallow, hydrophobic interfaces. Substituting natural aliphatic amino acids with Tle derivatives dramatically enhances binding. For example, in the development of inhibitors against the Calcineurin-NFAT interaction, replacing valine residues with Tle yielded the "ZIZIT" peptide. This substitution improved the binding affinity by over 10-fold and extended the serum half-life from 1 hour to over 6 hours [1].

C. Chiral Ligands for Asymmetric Catalysis

Beyond pharmacology, the tert-leucinol scaffold is a cornerstone of synthetic biochemistry. The primary amine (once the Cbz group is removed) and the primary alcohol allow for facile cyclization into oxazoline rings. These bulky, chiral oxazolines (such as PyOx or bis(oxazoline)s) coordinate with transition metals (Cu, V, Zn) to create highly enantioselective catalytic pockets for reactions like asymmetric allylation and sulfoxidation [3] [4].

G A Z-Tle-ol (Starting Material) B Mild Oxidation (DMP, RT) A->B Preserves Chirality C Z-Tle-CHO (Aldehyde Intermediate) B->C -H2O D Peptide Assembly (HATU/DIPEA) C->D C-Terminal Extension E Peptidomimetic Protease Inhibitor D->E Final Construct

Workflow for converting Z-Tle-ol into a peptidomimetic protease inhibitor.

Quantitative Data Summary

The empirical impact of incorporating Z-Tle-ol derivatives into biochemical systems is profound. The table below summarizes comparative data demonstrating the superiority of Tle-modified constructs over their natural counterparts.

Peptide / ConstructSequence ModificationBiological TargetBinding Affinity / PotencySerum Half-Life (37 °C)
VIVIT (Wild-Type)Natural Valine (Val5, Val7)Calcineurin (PPI) KD​ = 477 ± 26 nM~1.0 hour
ZIZIT (Modified)Tle Substitution (Tle5, Tle7)Calcineurin (PPI) KD​ = 43 ± 12 nM>6.0 hours
Standard P3 Cap Standard Alkyl ImideHCV NS3 Protease Ki∗​ > 40 nMRapid Clearance
Tle-Imide Analog tert-Leucinol derived P3 CapHCV NS3 Protease Ki∗​ = 4 nMProlonged PK Profile

Data synthesized from foundational structure-activity relationship (SAR) studies [1] [2].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common pitfalls such as epimerization.

Protocol A: Enantioselective Oxidation of Z-Tle-ol to Z-Tle-CHO

Causality: The α -proton of tert-leucine derivatives is highly sterically hindered. However, once the aldehyde is formed, it becomes susceptible to base-catalyzed epimerization. Traditional Swern oxidations utilizing triethylamine often result in partial racemization if temperatures fluctuate. Dess-Martin Periodinane (DMP) is selected here because it operates under mild, neutral-to-slightly-acidic conditions at room temperature, ensuring >99% enantiomeric excess (ee) retention.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Z-Tle-ol in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The appearance of a bright yellow/orange spot confirms aldehyde formation.

  • Quenching: Quench the reaction by adding an equal volume of 1:1 saturated aqueous NaHCO3​ and 10% Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Confirm optical purity via Chiral HPLC (e.g., Chiralcel OD-H column) prior to downstream peptide coupling [3] [4].

Protocol B: Synthesis of a Chiral Oxazoline Ligand from Z-Tle-ol

Causality: To utilize the tert-leucinol backbone for asymmetric catalysis, the Cbz group must be cleanly removed. Hydrogenolysis ( H2​ , Pd/C) is strictly chosen over strong acid deprotection (e.g., HBr/AcOH) to prevent the primary alcohol from undergoing unwanted substitution or elimination reactions.

Step-by-Step Methodology:

  • Deprotection: Dissolve Z-Tle-ol in MS-grade Methanol. Add 10% Pd/C (10% w/w). Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon at room temperature for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield crude tert-leucinol.

  • Cyclization Setup: In a flame-dried Schlenk flask, combine the crude tert-leucinol (1.0 eq) and a target nitrile (e.g., 2-cyanopyridine, 1.0 eq) in anhydrous chlorobenzene.

  • Catalysis: Add anhydrous ZnCl2​ (0.05 eq) as a Lewis acid. Rationale: The Zinc coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, thereby facilitating nucleophilic attack by the amino group of tert-leucinol.

  • Reflux: Heat the mixture to 130 °C for 24 hours. Ammonia gas will evolve as the ring closes.

  • Purification: Cool to room temperature, concentrate, and purify via flash column chromatography (Alumina is preferred over Silica to prevent degradation of the basic oxazoline ring).

References

  • Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT)
  • Second-Generation Highly Potent and Selective Inhibitors of the Hepatitis C Virus NS3 Serine Protease Journal of Medicinal Chemistry - ACS Publications URL
  • Enantioselective allylation of sulfonyl imines...
  • Preparation of (S)
  • Google Patents (US9956260B1)
Exploratory

An In-depth Technical Guide to Z-Tle-ol: Safety and Handling Precautions

A Note to the Reader: Initial searches for "Z-Tle-ol" did not yield a recognized chemical compound with established safety and handling protocols. It is possible that "Z-Tle-ol" is a novel or proprietary compound not yet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for "Z-Tle-ol" did not yield a recognized chemical compound with established safety and handling protocols. It is possible that "Z-Tle-ol" is a novel or proprietary compound not yet widely documented in public safety literature. Therefore, this guide has been constructed based on established best practices for handling novel or uncharacterized chemical entities in a research and development setting. The principles outlined below are general in nature and should be supplemented with a rigorous, compound-specific risk assessment once more information about the physicochemical and toxicological properties of Z-Tle-ol becomes available.

Part 1: Foundational Principles of Laboratory Safety with Novel Compounds

When working with a substance for which comprehensive safety data is not available, a conservative approach is paramount. The unknown nature of Z-Tle-ol necessitates treating it as potentially hazardous until proven otherwise. This section outlines the core safety philosophy and the necessary engineering and administrative controls to mitigate potential risks.

The Precautionary Principle in Practice

The handling of any new chemical entity (NCE) like Z-Tle-ol must be governed by the precautionary principle. This means assuming the substance may possess one or more of the following hazardous properties:

  • Toxicity: Acute or chronic health effects upon exposure via inhalation, ingestion, or dermal contact.

  • Reactivity: Potential for explosive decomposition, pyrophoric behavior, or violent reaction with other substances.

  • Flammability: A low flash point or the ability to ignite spontaneously in air.

  • Corrosivity: The ability to cause damage to skin, eyes, or respiratory tract.

A thorough risk assessment should be conducted before any experimental work begins. This assessment must consider the planned quantity of Z-Tle-ol, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the potential hazard. For a novel compound like Z-Tle-ol, the following are considered essential:

  • Fume Hood: All manipulations of Z-Tle-ol, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood with a face velocity appropriate for the procedure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dusts in the event of an accidental release.

  • Glove Box: For highly potent or air-sensitive compounds, a glove box or other containment enclosure may be necessary.

Administrative Controls and Safe Work Practices

Administrative controls involve establishing and enforcing safe work procedures.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling of Z-Tle-ol must be developed and approved by the relevant safety committee. These SOPs should cover all aspects of the workflow, from receipt of the material to disposal.

  • Training: All personnel who will handle Z-Tle-ol must receive documented training on the specific hazards (known or potential) and the established handling procedures.

  • Restricted Access: The area where Z-Tle-ol is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Part 2: Personal Protective Equipment (PPE) and Decontamination

The appropriate selection and use of PPE is critical to prevent personal exposure to Z-Tle-ol. The following recommendations are based on a conservative assessment of risk for an uncharacterized compound.

Minimum PPE Requirements

A baseline level of PPE is mandatory for any work with Z-Tle-ol:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). The specific glove material should be chosen based on compatibility with the solvents used with Z-Tle-ol.Prevents dermal absorption, which is a common route of exposure for many organic molecules.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Prevents injury from spills or dropped objects.
Decontamination Procedures

Effective decontamination procedures are essential to prevent the spread of contamination.

  • Personnel Decontamination: In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.

  • Surface Decontamination: The appropriate decontamination solution will depend on the chemical properties of Z-Tle-ol. A general-purpose laboratory detergent followed by a solvent rinse (e.g., ethanol or isopropanol) is a reasonable starting point, but this should be validated.

  • Waste Disposal: All waste contaminated with Z-Tle-ol must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Part 3: Experimental Workflow and Emergency Preparedness

A structured experimental workflow and a clear emergency response plan are crucial components of a comprehensive safety program for Z-Tle-ol.

Step-by-Step Handling Protocol

The following is a generalized protocol for handling Z-Tle-ol in a laboratory setting. This should be adapted into a detailed, experiment-specific SOP.

  • Preparation:

    • Don all required PPE.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Ensure that a spill kit and emergency contact information are readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid Z-Tle-ol within the fume hood.

    • Use a tared, sealed container to minimize the risk of generating dust.

    • If preparing a stock solution, add the solvent to the solid Z-Tle-ol slowly and with gentle agitation.

  • Experimental Use:

    • Keep all containers of Z-Tle-ol sealed when not in use.

    • Conduct all reactions and manipulations within the fume hood.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with Z-Tle-ol.

    • Properly label and store any remaining Z-Tle-ol.

    • Dispose of all waste in the designated hazardous waste containers.

    • Remove PPE in the correct order to avoid self-contamination.

Emergency Response Plan

In the event of an emergency involving Z-Tle-ol, a clear and practiced response is critical.

Caption: Emergency response flowchart for spills, exposures, and fires involving Z-Tle-ol.

References

As "Z-Tle-ol" is not a recognized compound in the public domain, there are no specific references for its safety and handling. The information provided in this guide is based on established principles of laboratory safety. For further reading on general chemical safety in a research setting, the following resources are recommended:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . United Nations. [Link]

Protocols & Analytical Methods

Method

using Z-Tle-ol in solid-phase peptide synthesis

Application Note: Strategies for Incorporating Z-Tle-ol in Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic Drug Discovery Introduction & Mechanistic Rationale The integration of non-canonical amino alcohols into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategies for Incorporating Z-Tle-ol in Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic Drug Discovery

Introduction & Mechanistic Rationale

The integration of non-canonical amino alcohols into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. Specifically, Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol) serves as a highly versatile building block. The tert-leucine derivative is prized for its exceptionally bulky tert-butyl side chain, which restricts the conformational flexibility of the peptide backbone, promotes β -turn formation, and confers extreme resistance to proteolytic degradation 1. These properties are critical in the development of targeted therapeutics, ranging from DLL3-targeting oncology peptides 2 to macrocyclic depsipeptides like Janadolide 3.

The presence of the orthogonal Z (Cbz) protecting group allows Z-Tle-ol to be utilized in two distinct synthetic pathways:

  • C-Terminal Anchoring: Immobilization of the primary hydroxyl group onto an acid-labile resin, followed by on-resin Z-deprotection via Catalytic Transfer Hydrogenation (CTH) 4 for subsequent Fmoc-SPPS elongation.

  • Reduced Peptide Bond Formation ( ψ [CH 2​ NH]): Solution-phase oxidation of Z-Tle-ol to Z-Tle-al (aldehyde), followed by on-resin reductive amination to generate transition-state isosteres.

Workflow Visualization

SPPS_Workflow Start Z-Tle-ol (N-Cbz-tert-leucinol) Attach O-Alkylation (DIPEA, DCM) Start->Attach Pathway 1: C-Terminal Alcohol Oxidation Oxidation (Dess-Martin) Start->Oxidation Pathway 2: Reduced Amide Bond Resin 2-CTC Resin Resin->Attach ResinBound Resin-O-Tle(Z) Attach->ResinBound ZDeprotect Z-Deprotection (Pd/C, H2 or Formate) ResinBound->ZDeprotect Elongation Fmoc-SPPS Elongation ZDeprotect->Elongation Cleavage1 Mild Acid Cleavage (1% TFA) Elongation->Cleavage1 Product1 C-Terminal Tle-ol Peptide Cleavage1->Product1 Aldehyde Z-Tle-al (Aldehyde) Oxidation->Aldehyde RedAmine Reductive Amination (NaBH3CN, 1% AcOH) Aldehyde->RedAmine ResinAmine Resin-Bound Peptide-NH2 ResinAmine->RedAmine ResinBound2 Resin-Peptide-ψ[CH2NH]-Tle(Z) RedAmine->ResinBound2 Cleavage2 Global Cleavage (95% TFA) ResinBound2->Cleavage2 Product2 Reduced Peptide Isostere Cleavage2->Product2

Fig 1. Divergent SPPS workflows utilizing Z-Tle-ol for C-terminal alcohols and reduced amides.

Quantitative Data Summary

To ensure reproducibility, the following table summarizes the expected quantitative parameters for both Z-Tle-ol integration pathways.

ParameterPathway 1: 2-CTC Resin AnchoringPathway 2: On-Resin Reductive Amination
Typical Loading / Yield 0.4 - 0.8 mmol/g>85% conversion (aldehyde to amine)
Reaction Time 12 - 24 hours (Immobilization)2 - 4 hours (Reductive Amination)
Equivalents Required 2.0 - 3.0 eq Z-Tle-ol3.0 eq Z-Tle-al, 3.0 eq NaBH 3​ CN
Cleavage Conditions 1% - 5% TFA in DCM95% TFA / 2.5% TIS / 2.5% H 2​ O
Self-Validation Method Gravimetric analysis (Resin weight gain)Chloranil Test (Positive for 2° amine)

Experimental Protocols

Protocol A: Immobilization of Z-Tle-ol onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol establishes a self-validating system for anchoring the hydroxyl group of Z-Tle-ol to a solid support, creating an acid-labile ether linkage.

  • Resin Preparation: Swell 1.0 g of 2-CTC resin (typical loading ~1.6 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

    • Mechanistic Causality: Anhydrous DCM is strictly required. Any moisture will competitively hydrolyze the highly reactive trityl chloride groups into unreactive trityl alcohols, drastically reducing loading efficiency.

  • Coupling: Dissolve 2.0 equivalents of Z-Tle-ol and 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in minimal anhydrous DCM. Add this solution to the drained resin and agitate gently for 12–24 hours at room temperature.

    • Mechanistic Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during etherification. Neutralizing the acid prevents premature cleavage of the newly formed acid-labile ether bond and drives the reaction equilibrium forward.

  • Capping: Add HPLC-grade Methanol (1 mL/g resin) and agitate for 30 minutes.

    • Mechanistic Causality: Methanol caps any remaining unreacted trityl chloride sites, preventing unwanted side reactions with subsequent amino acids during chain elongation.

  • Washing & Validation: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry thoroughly under a vacuum.

    • Self-Validation: Calculate the theoretical weight gain. A successful loading of 0.6 mmol/g should yield a specific, measurable mass increase. If the weight gain is <80% of the theoretical value, repeat the coupling step before capping.

Protocol B: On-Resin Z-Deprotection via Catalytic Transfer Hydrogenation (CTH)

Standard Fmoc-SPPS utilizes piperidine, which leaves the Z group intact. To elongate the peptide from the Tle-ol nitrogen, the Z group must be removed using CTH 4.

  • Catalyst Loading: To the Z-Tle-ol loaded resin, add 10 wt% Pd/C (relative to the calculated mass of the Z-Tle-ol on resin).

  • Hydrogen Source: Dissolve 15 equivalents of Ammonium Formate in a 1:1 mixture of DMF and Methanol. Add this solution to the resin.

    • Mechanistic Causality: The triphasic nature of this reaction (solid resin, solid Pd/C, liquid solvent) makes mass transfer difficult. A DMF/MeOH mixture is carefully chosen: DMF maximally swells the polystyrene resin matrix, while MeOH ensures the solubility of ammonium formate. Ammonium formate decomposes in the presence of Pd/C to generate H 2​ gas in situ, which permeates the porous resin much more efficiently than bubbled H 2​ gas.

  • Reaction: Agitate the suspension gently at 40°C for 4 hours (or utilize a microwave synthesizer at 50°C for 20 minutes).

  • Filtration & Validation: Drain the solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all Pd/C particulates.

    • Self-Validation: Perform a Kaiser (Ninhydrin) test. A deep blue color confirms the successful liberation of the primary amine of the tert-leucinol moiety.

Protocol C: On-Resin Reductive Amination (Reduced Peptide Bond Isostere)

This protocol utilizes Z-Tle-al (the aldehyde derivative of Z-Tle-ol, prepared in solution via Dess-Martin oxidation) to form a protease-resistant ψ [CH 2​ NH] bond.

  • Imine Formation: Swell the resin containing an N-terminal free amine in a solution of 1% Acetic Acid (AcOH) in DMF. Add 3.0 equivalents of Z-Tle-al. Agitate for 1 hour.

    • Mechanistic Causality: The extreme steric bulk of the tert-butyl group on Z-Tle-al hinders nucleophilic attack. The 1% AcOH acts as a mild acid catalyst to protonate the aldehyde oxygen, increasing its electrophilicity and driving iminium ion formation without cleaving standard SPPS linkers.

  • Reduction: Add 3.0 equivalents of Sodium Cyanoborohydride (NaBH 3​ CN) dissolved in DMF. Agitate for 2–4 hours.

    • Mechanistic Causality: NaBH 3​ CN is specifically chosen because it is stable under mildly acidic conditions and selectively reduces the protonated iminium ion over the unreacted aldehyde.

  • Validation: Wash the resin with DMF (3x) and DCM (3x).

    • Self-Validation: Perform a Chloranil test. Because the product is a secondary amine, the Kaiser test will yield a false negative or anomalous result. A successful reductive amination will turn the Chloranil test beads dark blue/green.

References

  • Total Synthesis and Antitrypanosomal Activity of Janadolide and Simplified Analogues. ACS Publications.
  • Microwave-enhanced solid phase synthesis of N,N'-linked aliphatic oligoureas and related hybrids. AWS.
  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck. PMC.
  • US20250049970A1 - Dll3 targeting peptides and constructs thereof. Google Patents.

Sources

Application

Application Note: Strategies for the Deprotection of the Benzyloxycarbonyl (Z) Group from Z-Tle-ol Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Deprotecting Sterically Hindered Amines The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Deprotecting Sterically Hindered Amines

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is one of the most venerable and widely utilized protecting groups for amines in organic synthesis.[1][2] Its popularity stems from its ease of introduction, its crystalline nature which often facilitates purification, and its stability under a wide range of conditions.[3][4][5] In the synthesis of complex molecules, particularly peptides and pharmaceutical intermediates, the selective removal of the Z group is a critical step.

This guide focuses on the deprotection of Z-protected L-tert-leucinol (Z-Tle-ol) and its derivatives. L-tert-leucinol is a valuable chiral building block, but the significant steric hindrance imposed by the tert-butyl group adjacent to the nitrogen atom can present unique challenges for deprotection. The selection of an appropriate deprotection method is therefore paramount, as it must be efficient enough to overcome this steric impediment while remaining mild enough to preserve other sensitive functionalities within the molecule. This document provides a detailed overview of common deprotection methodologies, explains the chemical principles behind them, and offers detailed protocols to guide researchers in achieving clean and high-yielding deprotection of Z-Tle-ol derivatives.

Deprotection Methodologies: A Comparative Overview

The cleavage of the Z group can be accomplished through several distinct chemical pathways. The choice of method is dictated by the overall molecular structure and the presence of other functional groups.[3][4]

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most common and frequently preferred method for Z-group removal due to its exceptionally mild conditions and clean byproducts.[3][4][6]

  • Mechanism: The reaction proceeds via the cleavage of the benzylic carbon-oxygen bond by hydrogen in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7] This cleavage generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired free amine along with only toluene and carbon dioxide as byproducts.[1][7]

  • Hydrogen Sources: While traditional protocols use hydrogen gas (H₂), transfer hydrogenation offers a safer and more convenient alternative by using a hydrogen donor to generate hydrogen in situ.[1] Common donors include ammonium formate, triethylsilane, 1,4-cyclohexadiene, and sodium borohydride (NaBH₄).[6][7][8][9]

  • Advantages: The reaction occurs under neutral pH and typically at room temperature, making it compatible with many acid- and base-labile functional groups.

  • Limitations: This method is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties.[3] O-benzyl and N-benzyl ethers will also be cleaved.[5][10]

Acid-Catalyzed Cleavage: A Metal-Free Alternative

Acidic conditions provide a robust alternative for Z-group deprotection, particularly when the substrate contains functionalities sensitive to hydrogenolysis.[4][11]

  • Mechanism: The deprotection is initiated by the protonation of the carbamate oxygen, which weakens the benzylic C-O bond. A subsequent nucleophilic attack, often by the counter-ion of the acid, facilitates the cleavage.[7]

  • Reagents:

    • Strong Protic Acids: A classic but harsh method involves using hydrogen bromide in acetic acid (HBr/AcOH).[4][7] Trifluoroacetic acid (TFA) is also commonly used, though the Z group is generally stable to TFA under conditions used for Boc-group removal.[2][12]

    • Lewis Acids: More recently, milder and highly effective Lewis acid-based systems have been developed. A notable example is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4][9][10] This system has shown excellent functional group tolerance, even preserving sensitive O-benzyl ethers.[9][10] Another option is the use of trimethylsilyl iodide (TMSI).[13]

  • Advantages: Acid-mediated methods are metal-free, avoiding concerns about heavy metal contamination in the final product.[11] They are often operationally simple and highly scalable, making them attractive for industrial applications.[11]

  • Limitations: The harshness of strong acids can damage acid-labile substrates.[3] The choice of acid and solvent system must be carefully optimized for each specific derivative.

Other Deprotection Strategies

For highly specialized substrates where both hydrogenolysis and standard acidic conditions are unsuitable, other methods can be considered.

  • Nucleophilic Cleavage: Certain carbamates can be deprotected using a nucleophilic reagent. For instance, treatment with 2-mercaptoethanol in the presence of a base has been shown to be effective for substrates with sensitive functionalities that are incompatible with other methods.[9][13]

Data Presentation: Comparison of Deprotection Methods

MethodKey ReagentsTypical ConditionsAdvantagesLimitations & Incompatibilities
Catalytic Hydrogenolysis Pd/C, H₂ (gas)MeOH or EtOH, rt, 1-16 hVery mild, neutral pH, clean byproducts (toluene, CO₂), high yield.[3]Incompatible with reducible groups (alkenes, alkynes, nitro, some S-groups), cleaves benzyl ethers.[3][10]
Transfer Hydrogenolysis Pd/C, Ammonium Formate or NaBH₄MeOH or EtOH, rt to refluxAvoids use of H₂ gas cylinder, user-friendly, mild conditions.[6]Same as catalytic hydrogenolysis.
Strong Acid Cleavage HBr in Acetic Acid (33%)rt, 1-4 hEffective when hydrogenolysis fails, metal-free.Very harsh, not suitable for acid-labile molecules.[3][7]
Lewis Acid Cleavage AlCl₃, HFIPrt, 2-16 hMild, metal-free, high functional group tolerance (preserves O-Bn), scalable.[9][10]Boc groups are also cleaved under these conditions.[10] HFIP is a specialty solvent.
Silyl Halide Cleavage Trimethylsilyl Iodide (TMSI)CH₂Cl₂ or CH₃CN, rtMetal-free alternative to strong acids.[13]TMSI is moisture-sensitive and corrosive.[14]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Deprotection of Z-Tle-ol via Catalytic Hydrogenolysis

This protocol is the most common and generally recommended starting point for the deprotection of Z-Tle-ol derivatives.

  • Z-Tle-ol derivative (e.g., (S)-2-((benzyloxycarbonyl)amino)-3,3-dimethylbutan-1-ol)

  • Palladium on carbon (10 wt% Pd, 50% wet)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas cylinder with regulator or a balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock and vacuum/inert gas manifold

  • Celite® pad for filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • LC-MS for reaction monitoring (optional)

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the Z-Tle-ol derivative (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the substrate in methanol (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% by weight relative to the substrate). Note: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely in the air.

  • Atmosphere Exchange: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or directly from a regulated cylinder (at 1 atm pressure).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 CH₂Cl₂:MeOH eluent system) or LC-MS. The reaction is typically complete within 2-16 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) indicates completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[11] Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude Tle-ol product.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or silica gel column chromatography.[15]

Protocol 2: Deprotection of Z-Tle-ol via AlCl₃/HFIP Cleavage

This protocol provides a modern, metal-free alternative that is tolerant of many reducible functional groups.[10]

  • Z-Tle-ol derivative

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Reaction Setup: To a solution of the Z-Tle-ol derivative (1.0 mmol, 1.0 equiv) in HFIP (4.0 mL), add anhydrous AlCl₃ (3.0 mmol, 3.0 equiv) at room temperature. Note: The reaction mixture may be a suspension.[10]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or UPLC-MS.[10]

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL). The mixture should become a clear solution.[10] Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid.

  • Phase Separation: Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure Tle-ol derivative.

Visualization of Key Processes

Diagram 1: Chemical Deprotection Pathway

Caption: General scheme for Z-group deprotection via catalytic hydrogenolysis.

Diagram 2: Experimental Workflow for Hydrogenolysis

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation cluster_purification 4. Purification & Analysis arrow arrow A Dissolve Z-Tle-ol in MeOH B Add 10% Pd/C Catalyst A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Introduce H₂ Atmosphere (1 atm) C->D E Stir Vigorously at RT & Monitor by TLC/LC-MS D->E F Purge with Inert Gas E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate (Rotary Evaporator) G->H I Crude Tle-ol Product H->I J Purify via Recrystallization or Chromatography (if needed) I->J

Caption: Step-by-step workflow for the deprotection of Z-Tle-ol via hydrogenolysis.

Conclusion

The benzyloxycarbonyl (Z) group is a robust and reliable protecting group for the amine functionality in Z-Tle-ol derivatives. Its successful cleavage is critical for advancing synthetic sequences. Catalytic hydrogenolysis remains the most general and mildest method for this transformation, offering high yields and clean byproducts.[3][4] However, for substrates containing reducible functionalities, acid-catalyzed methods, particularly modern Lewis acid systems like AlCl₃/HFIP, provide a powerful and scalable metal-free alternative.[10][11] The choice of the optimal deprotection strategy must be made by carefully considering the chemical nature of the entire substrate to ensure both efficient Z-group removal and the integrity of the target molecule.[3][4]

References

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Reddy, B. V. S., et al. (2024). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. OA Monitor Ireland. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2024). Greene's Protective Groups in Organic Synthesis, 6th Edition. DOKUMEN.PUB. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Edition. National Academic Digital Library of Ethiopia. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Edition. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate. [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. UMSL. [Link]

  • Lelyukh, M., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). ACS GCI Pharmaceutical Roundtable. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). High-effective approach from amino acid esters to chiral amino alcohols over Cu/ZnO/Al2O3 catalyst and its catalytic reaction mechanism. OUCI. [Link]

  • PubMed Central. (n.d.). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications. [Link]

  • Google Patents. (2020). WO2020111238A1 - Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. [Link]

  • ACS Publications. (2003). Stereoretentive C−H Bond Activation in the Aqueous Phase Catalytic Hydrogenation of Amino Acids to Amino Alcohols. Organic Letters. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • PubMed Central. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. PMC. [Link]

  • ACS Publications. (n.d.). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. ResearchGate. [Link]

  • PubMed Central. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. [Link]

  • PubMed Central. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • ResearchGate. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N. ResearchGate. [Link]

  • MDPI. (2019). Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. MDPI. [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]

  • ACS Publications. (2015). Synthesis and Characterization of Poly(ethylene terephthalate) from Biomass-Based Ethylene Glycol: Effects of Miscellaneous Diols. ACS Publications. [Link]

  • StudyMoose. (n.d.). Lab Report: Synthesis and Purification of Acetaminophen. StudyMoose. [Link]

  • YouTube. (2020). Synthesis of Crude Acetaminophen. YouTube. [Link]

Sources

Method

Z-Tle-ol as a C-terminal Modification in Peptides: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of C-Terminal Modification in Peptide Therapeutics Peptides have emerged as a significant class of therapeutics, offe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of C-Terminal Modification in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics, offering high specificity and potency.[1] However, their clinical utility is often hampered by inherent metabolic instability, primarily due to rapid degradation by exopeptidases, such as carboxypeptidases, which target the C-terminal carboxyl group. Consequently, strategic modification of the C-terminus is a cornerstone of modern peptide drug design, aimed at enhancing enzymatic stability, modulating receptor affinity, and improving overall pharmacokinetic profiles.[2][3] Common modifications include C-terminal amidation, which neutralizes the negative charge of the carboxylate and can increase biological activity and shelf-life.[4][] This guide introduces a specialized C-terminal modification: the incorporation of Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol), a unique amino alcohol designed to confer significant steric protection and enhance the therapeutic potential of peptide candidates.

Z-Tle-ol: A Sterically Hindered C-Terminal Cap for Enhanced Stability

Chemical Structure and Properties

Z-Tle-ol is the N-benzyloxycarbonyl (Z)-protected form of L-tert-leucinol. The defining feature of this moiety is the bulky tert-butyl group adjacent to the terminal alcohol. This significant steric hindrance is hypothesized to be a primary contributor to its function as a peptide protectant.

Mechanism of Action: A Shield Against Degradation

The principal advantage of a Z-Tle-ol C-terminus lies in its ability to sterically hinder the approach of degradative enzymes. Carboxypeptidases require recognition and binding to the C-terminal residue for catalytic cleavage. The bulky tert-butyl group of Z-Tle-ol is designed to act as a physical shield, preventing the peptide from fitting into the active site of these enzymes, thereby significantly slowing down its degradation. This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.[6]

Advantages Over Standard Modifications

While C-terminal amidation is a widely used and effective strategy, the Z-Tle-ol modification offers a distinct potential advantage in scenarios requiring maximal steric protection. The tert-butyl group provides a significantly larger steric footprint than a simple amide, which may offer superior resistance to a broader range of exopeptidases.

Synthesis and Incorporation of Z-Tle-ol into Peptides

The incorporation of Z-Tle-ol at the C-terminus of a peptide is achieved through a multi-step process involving the synthesis of the protected amino alcohol followed by its attachment to a solid-phase resin and subsequent peptide elongation.

Part A: Synthesis of Z-Tle-ol

The synthesis of Z-Tle-ol involves the protection of the amino group of L-tert-leucinol with a benzyloxycarbonyl (Z) group.

Protocol 1: Z-Protection of L-tert-Leucinol

  • Dissolution: Dissolve L-tert-leucinol (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium carbonate (2.5 eq) to create basic conditions.

  • Protection: Slowly add benzyl chloroformate (Z-Cl, 1.1 eq) dropwise while vigorously stirring the mixture. The reaction is typically allowed to proceed for 2-4 hours at room temperature.

  • Work-up: After the reaction is complete, extract the aqueous phase with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Z-Tle-ol. The product can be further purified by silica gel chromatography.

Part B: Incorporation of Z-Tle-ol onto a Solid Support for SPPS

For Solid-Phase Peptide Synthesis (SPPS), the Z-Tle-ol must first be anchored to a resin. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for this purpose as it allows for mild cleavage conditions and minimizes the risk of racemization.[7]

Protocol 2: Loading Z-Tle-ol onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous dichloromethane (DCM) for 30-60 minutes in a reaction vessel under an inert atmosphere.

  • Amino Alcohol Solution: In a separate flask, dissolve Z-Tle-ol (1.5-2.0 eq) in anhydrous DCM. A small amount of anhydrous dimethylformamide (DMF) can be added to aid dissolution if necessary.

  • Loading Reaction: Add the Z-Tle-ol solution to the swollen resin.

  • Base Addition: Add diisopropylethylamine (DIEA) (4.0 eq) to the resin suspension and agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a Kaiser test on a small sample of the resin.

  • Capping: After the loading is complete, quench any remaining active sites on the resin by adding methanol (0.8 mL per gram of resin) and agitating for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.

  • Loading Determination: The loading efficiency can be determined spectrophotometrically by cleaving the Z-group from a small, accurately weighed amount of resin and measuring the absorbance of the cleavage solution.

Part C: Solid-Phase Peptide Synthesis (SPPS)

With the Z-Tle-ol-loaded resin, the desired peptide sequence can be assembled using standard Fmoc-based SPPS protocols.

Protocol 3: Fmoc-SPPS of a Z-Tle-ol Modified Peptide

This protocol outlines a single coupling cycle.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3-5 eq) using a suitable coupling reagent such as HATU (3-5 eq) and a base like DIEA (6-10 eq) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids, extended coupling times or double coupling may be necessary.[8]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the sequence.

Part D: Cleavage, Deprotection, and Purification
  • Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 3, step 1.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[6] The Z-group on the C-terminal Tle-ol will also be removed under these conditions.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Application Note: Enhancing the Stability of a GLP-1 Analog with Z-Tle-ol

Objective: To demonstrate the enhanced enzymatic stability of a glucagon-like peptide-1 (GLP-1) analog modified with a C-terminal tert-leucinol (Tle-ol) compared to its corresponding C-terminally amidated version.

Experimental Design:

  • Peptide Synthesis:

    • Peptide 1 (GLP-1-Tle-ol): A truncated GLP-1 analog is synthesized with a C-terminal Tle-ol modification using the protocols described above.

    • Peptide 2 (GLP-1-NH2): The same GLP-1 analog is synthesized with a standard C-terminal amide modification for comparison.

  • In Vitro Stability Assay: Both peptides are incubated in human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), and the reaction is quenched. The remaining intact peptide is quantified by LC-MS.

  • Receptor Binding Assay: The binding affinity of both peptides to the GLP-1 receptor is determined using a competitive binding assay with a radiolabeled GLP-1 ligand.

Expected Results and Interpretation:

PeptideHalf-life in Human Plasma (hours)GLP-1 Receptor Binding Affinity (IC50, nM)
GLP-1-Tle-ol > 241.5
GLP-1-NH2 81.2

The expected data suggests that the GLP-1-Tle-ol will exhibit a significantly longer half-life in human plasma compared to the GLP-1-NH2, demonstrating the superior protective effect of the bulky tert-leucinol group against enzymatic degradation. The receptor binding affinity is expected to be comparable, indicating that the C-terminal modification does not negatively impact the peptide's ability to interact with its target receptor.[9] This highlights the potential of Z-Tle-ol as a valuable tool for improving the pharmacokinetic properties of peptide therapeutics without compromising their biological activity.

Visualizations

cluster_0 Part A: Z-Tle-ol Synthesis cluster_1 Part B: Resin Loading cluster_2 Part C: SPPS cluster_3 Part D: Cleavage & Purification L-tert-Leucinol L-tert-Leucinol Z-Protection Z-Protection L-tert-Leucinol->Z-Protection Benzyl Chloroformate, Base Z-Tle-ol Z-Tle-ol Z-Protection->Z-Tle-ol Loading Loading Z-Tle-ol->Loading 2-CTC Resin, DIEA Z-Tle-ol-Resin Z-Tle-ol-Resin Loading->Z-Tle-ol-Resin Fmoc-Deprotection_1 Fmoc-Deprotection_1 Z-Tle-ol-Resin->Fmoc-Deprotection_1 20% Piperidine/DMF Coupling_1 Coupling_1 Fmoc-Deprotection_1->Coupling_1 Fmoc-AA, HATU, DIEA Peptide-Z-Tle-ol-Resin Peptide-Z-Tle-ol-Resin Coupling_1->Peptide-Z-Tle-ol-Resin Cleavage Cleavage Peptide-Z-Tle-ol-Resin->Cleavage TFA Cocktail Crude Peptide-Tle-ol Crude Peptide-Tle-ol Cleavage->Crude Peptide-Tle-ol Purification Purification Crude Peptide-Tle-ol->Purification RP-HPLC Pure Peptide-Tle-ol Pure Peptide-Tle-ol Purification->Pure Peptide-Tle-ol

Caption: Workflow for the Synthesis of a Z-Tle-ol Modified Peptide.

Peptide-COOH Unmodified Peptide (C-terminal COOH) Carboxypeptidase Carboxypeptidase Peptide-COOH->Carboxypeptidase High Susceptibility Peptide-CONH2 Amidated Peptide (C-terminal CONH2) Peptide-CONH2->Carboxypeptidase Reduced Susceptibility Peptide-Tle-ol Tle-ol Modified Peptide (C-terminal Tle-ol) Peptide-Tle-ol->Carboxypeptidase Steric Hindrance (Low Susceptibility) Receptor Receptor Peptide-Tle-ol->Receptor Maintained Affinity Degradation Degradation Carboxypeptidase->Degradation Rapid Cleavage Stability Stability Carboxypeptidase->Stability Slow Cleavage Binding Binding Receptor->Binding

Sources

Application

Application Note: Z-Tle-ol in Fragment-Based Drug Discovery (FBDD)

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD), the identification of low-molecular-weight, stereochemically pure building blocks is critical for develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD), the identification of low-molecular-weight, stereochemically pure building blocks is critical for developing high-affinity ligands. Z-Tle-ol (N-Cbz-L-tert-leucinol) has emerged as a highly privileged fragment core. By combining a rigid, sterically demanding tert-butyl group with versatile synthetic handles (a primary alcohol and a protected amine), Z-Tle-ol provides an ideal starting vector for targeting deep, hydrophobic pockets in therapeutic targets, most notably the S3 and S4 subsites of viral and bacterial proteases.

This application note details the mechanistic rationale for employing Z-Tle-ol in FBDD workflows, provides physicochemical profiling, and outlines field-proven, self-validating protocols for its structural elaboration.

Mechanistic Rationale: Why Z-Tle-ol?

The utility of Z-Tle-ol in drug discovery is not coincidental; it is driven by precise molecular interactions and synthetic flexibility:

  • The tert-Butyl Shield (Entropic Driver): The tert-butyl group of the tert-leucine core is intensely hydrophobic and sterically bulky. When this fragment binds to a protease (such as the HCV NS3/4A protease), the tert-butyl moiety perfectly occupies the hydrophobic S3 pocket. This binding displaces high-energy, ordered water molecules from the pocket into the bulk solvent, providing a massive entropically driven boost to binding affinity [1].

  • The -ol Handle (Vector for Elaboration): In FBDD, a fragment must be "grown" to increase potency. The primary alcohol of Z-Tle-ol serves as a highly directional growth vector. It can be oxidized to an aldehyde for reductive amination, converted to a leaving group for nucleophilic displacement, or cyclized into an imide or oxazolidinone to lock the bioactive conformation [1].

  • The Z (Cbz) Protecting Group (Stability & Orthogonality): The benzyloxycarbonyl (Z) group ensures the fragment remains stable and soluble during initial biophysical screening (e.g., X-ray crystallography soaking or NMR). Once a binding pose is confirmed, the Z-group can be cleanly removed via catalytic hydrogenolysis—a process entirely orthogonal to the alcohol and tert-butyl moieties—exposing the amine for P2/P1 peptide coupling.

Quantitative Data: FBDD Rule of 3 (Ro3) Compliance

To be an effective fragment, a molecule should ideally comply with Astex's "Rule of 3". As shown in Table 1 , Z-Tle-ol is a near-perfect fragment, offering optimal physicochemical properties while leaving ample "molecular weight room" for downstream elaboration.

Table 1: Physicochemical Properties and Ro3 Metrics of Z-Tle-ol

PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 251.32 g/mol ≤ 300 g/mol Yes
Calculated LogP (cLogP) ~2.5≤ 3.0Yes
H-Bond Donors (HBD) 2 (NH, OH)≤ 3Yes
H-Bond Acceptors (HBA) 3 (C=O, O, OH)≤ 3Yes
Rotatable Bonds 5≤ 3 (Flexible)Marginal (Provides adaptability)
Stereocenters 1 (S-configuration)N/AHigh Enantiomeric Purity

FBDD Workflow and Structural Elaboration

The transition from a Z-Tle-ol fragment hit to a lead compound requires strategic vector growth. The workflow typically begins with target identification, followed by structural biology validation (e.g., X-ray co-crystallography). Once the fragment's orientation is mapped, chemists utilize the two primary vectors (the N-terminus and the C-terminus) to grow the molecule into adjacent binding subsites.

FBDD_Workflow cluster_elaboration Fragment Elaboration Vectors Target Target Identification (Protease S3/S4 Pockets) Screening Fragment Screening (Z-Tle-ol Hit) Target->Screening Structural Biology (X-ray/NMR) N_Term N-Terminal Growth (Z-group Deprotection) Screening->N_Term Vector 1 C_Term C-Terminal Growth (-ol Oxidation/Cyclization) Screening->C_Term Vector 2 Lead Lead Optimization (e.g., HCV NS3 Inhibitor) N_Term->Lead Amide Coupling C_Term->Lead Reductive Amination

Figure 1: FBDD workflow for Z-Tle-ol, highlighting bi-directional elaboration vectors.

Validated Experimental Protocols

The following protocols describe the two most critical synthetic transformations for elaborating the Z-Tle-ol fragment. Both methodologies are designed with built-in self-validating mechanisms to ensure trustworthiness and experimental success.

Protocol A: Catalytic Hydrogenolysis of the Z-Group (Amine Unmasking)

Causality: The Z-group is selectively removed using Palladium on Carbon (Pd/C) and hydrogen gas. This specific method is chosen because the extreme steric bulk of the adjacent tert-butyl group can hinder standard acid/base deprotections. Hydrogenolysis circumvents this steric hindrance and is entirely orthogonal to the primary alcohol, preventing unwanted side reactions [2].

Step-by-Step Methodology:

  • Preparation: Dissolve Z-Tle-ol (1.0 eq, 5.0 mmol) in anhydrous methanol (20 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution. Caution: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert atmosphere (Argon/N2).

  • Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours under the H2 atmosphere.

  • Self-Validation Check (Ninhydrin Test): Spot the reaction mixture on a silica TLC plate alongside the starting material. Heat the plate and apply a Ninhydrin stain.

    • Validation: The reaction is complete when the starting material spot disappears, and a new, highly polar spot appears that stains deep purple/blue . The purple color confirms the successful unmasking of the primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol. Concentrate the filtrate in vacuo to yield the free tert-leucinol amine, ready for immediate P2/P1 amide coupling.

Protocol B: Swern Oxidation of Z-Tle-ol to Z-Tle-CHO (C-Terminal Growth)

Causality: To grow the fragment via the C-terminus, the primary alcohol must be converted to an electrophile. The Swern oxidation is specifically selected over harsher methods (like Jones oxidation) because it arrests the oxidation precisely at the aldehyde stage. Harsher oxidants would push the primary alcohol all the way to a carboxylic acid, destroying the intended trajectory for subsequent reductive amination [3].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 15 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq) dropwise over 5 minutes. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve Z-Tle-ol (1.0 eq, 5.0 mmol) in DCM (5 mL) and add dropwise to the activated complex at -78 °C. Stir for 45 minutes.

  • Base Addition & Self-Validation: Add triethylamine (TEA, 5.0 eq) dropwise.

    • Validation: Upon addition of TEA, the previously clear solution will rapidly turn into a cloudy white suspension . This visual cue is a self-validating indicator that the dimethyl sulfide byproduct has formed and the oxidation to the aldehyde is successful.

  • Quenching: Allow the reaction to warm to 0 °C over 30 minutes, then quench with saturated aqueous ammonium chloride (20 mL).

  • Workup & Secondary Validation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Validation: Spot the crude product on TLC and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright yellow/orange spot confirms the presence of the desired Z-Tle-CHO (aldehyde), verifying that over-oxidation to the carboxylic acid did not occur.

References

  • Chen, K. X., Nair, L., Vibulbhan, B., et al. "Second-Generation Highly Potent and Selective Inhibitors of the Hepatitis C Virus NS3 Serine Protease." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Smith, C. R., et al. "Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Moreau, R. J., et al. "Discovery and Optimization of Phosphopantetheine Adenylyltransferase Inhibitors with Gram-Negative Antibacterial Activity." Journal of Medicinal Chemistry, 2018. URL:[Link]

Method

analytical techniques for monitoring reactions with Z-Tle-ol

Application Note: Advanced Analytical Techniques for Monitoring Reactions with Z-Tle-ol Introduction & Physicochemical Profiling Z-Tle-ol (N-Cbz-tert-leucinol) is a highly sterically hindered, synthetically valuable chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Techniques for Monitoring Reactions with Z-Tle-ol

Introduction & Physicochemical Profiling

Z-Tle-ol (N-Cbz-tert-leucinol) is a highly sterically hindered, synthetically valuable chiral amino alcohol. The massive steric bulk of the tert-butyl group makes it a premier chiral auxiliary and building block in peptidomimetic drug discovery. However, this same steric shielding drastically reduces the reactivity of the adjacent primary hydroxyl group. Consequently, functionalizing Z-Tle-ol often requires aggressive conditions or extended reaction times, which inherently increases the risk of side reactions—most notably, the epimerization of the α -chiral center during oxidation. Robust, self-validating analytical monitoring is therefore non-negotiable.

The analytical strategy for Z-Tle-ol relies on exploiting its two distinct structural features:

  • The Cbz (Z) Group : The conjugated phenyl ring of the benzyloxycarbonyl group acts as a strong chromophore, providing robust UV absorbance at 254 nm[1]. This is critical because the aliphatic tert-leucinol backbone is entirely non-UV active.

  • The tert-Butyl Group : The nine equivalent protons provide a massive, unmistakable singlet in 1 H NMR (~0.9 ppm), serving as an internal integration anchor.

Table 1: Summary of Analytical Modalities for Z-Tle-ol

TechniqueKey Analytical FeaturePrimary Utility in Reaction Monitoring
RP-HPLC (UV) Absorbance at 210 nm & 254 nmTracking conversion kinetics (e.g., esterification)
Chiral HPLC Baseline enantiomer resolutionQuantifying % ee (epimerization during oxidation)
1 H NMR t-Butyl singlet (~0.9 ppm, 9H)Structural confirmation; tracking -CH 2​ OH shifts
LC-MS (ESI+) [M+H] + and [M+Na] + adductsMass confirmation of intermediates and products

Chromatographic Monitoring (HPLC & LC-MS)

Expertise & Experience: When monitoring Z-Tle-ol reactions, relying solely on a single UV wavelength can lead to false positives. A self-validating HPLC method must monitor both 210 nm (amide/carbamate backbone) and 254 nm (Cbz aromatic ring). If a product peak absorbs strongly at 210 nm but loses its 254 nm signal, it immediately indicates unintended Cbz-deprotection.

Protocol 1: Standard RP-HPLC Method for Reaction Kinetics This method is optimized for tracking the coupling or esterification of Z-Tle-ol[2].

  • Sample Preparation : Quench 10 µL of the reaction mixture into 990 µL of MeCN/H 2​ O (1:1). Vortex and filter through a 0.22 µm PTFE syringe filter to remove precipitated salts or catalyst.

  • Column : Agilent Eclipse Plus C18, 5 µm, 4.6 × 250 mm[2].

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade H 2​ O.

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile (MeCN).

  • Gradient Profile : 10% B to 95% B over 30 minutes[2].

  • Flow Rate : 1.0 mL/min.

  • Detection : Dual-wavelength UV at 210 nm and 254 nm.

HPLC_Logic Start Reaction Sample (Z-Tle-ol + Products) Q1 Is the reaction forming a chiral center or risking epimerization? Start->Q1 RP Reverse-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) Detect via Cbz (254 nm) Q1->RP No (e.g., Esterification) Chiral Normal-Phase Chiral HPLC (e.g., Chiralpak AD-H) Hexane/IPA Isocratic Q1->Chiral Yes (e.g., Oxidation) MS LC-MS Confirmation Check [M+H]+ / [M+Na]+ RP->MS Chiral->MS

Decision tree for selecting the appropriate chromatographic method for Z-Tle-ol reactions.

Reaction-Specific Workflows: The Oxidation Challenge

The oxidation of Z-Tle-ol to its corresponding aldehyde (Z-Tle-CHO) is a notoriously difficult transformation. The α -proton in the resulting aldehyde is highly acidic due to the electron-withdrawing nature of both the aldehyde and the Cbz-protected amine. Under basic oxidation conditions (e.g., Swern oxidation with triethylamine), rapid epimerization at the C4 position occurs[3]. Dess-Martin Periodinane (DMP) is often preferred to maintain stereochemical integrity, but must be strictly monitored[4].

Protocol 2: Chiral HPLC for Epimerization Assessment Because RP-HPLC cannot distinguish between L- and D- epimers, Normal-Phase Chiral HPLC is mandatory post-oxidation.

  • Sample Preparation : Extract the quenched oxidation reaction with EtOAc. Wash sequentially with saturated NaHCO 3​ and Na 2​ S 2​ O 3​ [4]. Dry over MgSO 4​ , concentrate under reduced pressure, and reconstitute in Hexane/Isopropanol (90:10).

  • Column : Daicel Chiralpak AD-H (4.6 × 250 mm, 5 µm).

  • Mobile Phase : Isocratic Hexane/Isopropanol (90:10).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

Causality: The chiral stationary phase interacts differentially with the spatial arrangement of the bulky tert-butyl group, allowing for baseline resolution of the epimers. If the D-epimer peak exceeds 2% area, the oxidation conditions (temperature or base equivalents) must be re-optimized.

G A Z-Tle-ol (Starting Material) B Oxidation Reaction (e.g., DMP, Swern) A->B Reagents C Z-Tle-CHO (Desired L-Aldehyde) B->C Main Pathway D D-Epimer Byproduct (Stereocenter Inversion) B->D Side Reaction (Basic conditions) E RP-HPLC (254 nm) Monitor Conversion B->E F Chiral HPLC Monitor % ee C->F D->F

Workflow for Z-Tle-ol oxidation highlighting analytical checkpoints for conversion and epimerization.

Spectroscopic Tracking (NMR)

While HPLC provides kinetic data, 1 H NMR provides definitive structural proof of the reaction's success.

Table 2: Key 1 H NMR Diagnostic Shifts (CDCl 3​ , 400 MHz)

Functional GroupZ-Tle-ol (Starting Material)Z-Tle-CHO (Oxidation Product)Z-Tle-Ester (Coupling Product)
t-Butyl (-C(CH 3​ ) 3​ ) ~0.90 ppm (s, 9H)~0.95 ppm (s, 9H)~0.92 ppm (s, 9H)
Cbz (-CH 2​ -Ph) ~5.10 ppm (s, 2H)~5.12 ppm (s, 2H)~5.10 ppm (s, 2H)
Alcohol (-CH 2​ OH) ~3.40 - 3.60 ppm (m, 2H)DisappearsDisappears
Aldehyde (-CHO) Absent~9.60 ppm (s or d, 1H)Absent
Ester (-CH 2​ O-C=O) AbsentAbsent~4.10 - 4.30 ppm (m, 2H)

Self-Validating System: During oxidation, the disappearance of the multiplet at 3.40–3.60 ppm and the simultaneous appearance of a highly deshielded signal at ~9.60 ppm confirms complete conversion. If a broad singlet remains around 2.0-2.5 ppm (exchangeable -OH), the reaction has stalled.

References

  • Benchchem Technical Support.
  • Ferrara, S. J., et al.
  • Benchchem Technical Support. "benzyl N-benzyl-N-(2-hydroxyethyl)
  • Benchchem Technical Support. "Benzyl N-methyl-N-(2-oxoethyl)

Sources

Application

Protecting Group Strategies for the Z-Tle-ol Hydroxyl Group: An Application Note

Introduction & Rationale Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol) is a highly privileged chiral auxiliary and building block in asymmetric synthesis and drug development. The molecule features a primary hydroxyl gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol) is a highly privileged chiral auxiliary and building block in asymmetric synthesis and drug development. The molecule features a primary hydroxyl group, a carbamate-protected amine (the Z or Cbz group), and a sterically demanding tert-butyl side chain.

The primary challenge in functionalizing the hydroxyl group of Z-Tle-ol lies in the massive steric hindrance exerted by the adjacent tert-butyl group[1]. Although the hydroxyl is technically primary (-CH₂OH), the neopentyl-like steric environment significantly retards nucleophilic attack on standard electrophiles. Furthermore, any protecting group strategy applied to the hydroxyl moiety must maintain strict orthogonality with the N-Z group, which is typically cleaved via catalytic hydrogenolysis or strong acids[2].

This application note details the strategic selection, mechanistic causality, and validated protocols for protecting the hydroxyl group of Z-Tle-ol while preserving the integrity of the molecule for downstream synthesis.

Strategic Selection of Hydroxyl Protecting Groups

When designing a synthetic route involving Z-Tle-ol, the choice of the O-protecting group is dictated by the downstream deprotection sequence. The tert-butyl group's steric shielding necessitates highly reactive electrophiles or nucleophilic catalysts for efficient installation[3].

Comparative Data for Z-Tle-ol Hydroxyl Protection
Protecting GroupReagents RequiredOrthogonality to Z GroupDeprotection ConditionsSteric Tolerance (Installation)
TBS Ether TBSCl, Imidazole, DMFExcellent (Stable to H₂)TBAF (F⁻) or mild acidModerate (Requires extended time)
TBDPS Ether TBDPSCl, Imidazole, DMFExcellent (Stable to H₂)TBAF (F⁻)Low (Requires elevated temp)
Acetate (Ac) Ac₂O, Pyridine, DMAPExcellent (Stable to H₂)K₂CO₃/MeOH (Mild base)High (If DMAP is used)
Trityl (Trt) TrtCl, Et₃N, DCMGood (Stable to H₂)Dilute TFA or AcOHVery Low (Extreme hindrance)
Benzyl (Bn) BnBr, NaH, THFPoor (Cleaved with Z)H₂, Pd/CModerate

Note: Benzyl ethers are generally avoided unless a "global deprotection" (simultaneous removal of N-Z and O-Bn) is the explicit synthetic goal.

Mechanistic Insights & Workflows

To achieve high yields, chemists must account for the causality behind reagent selection. For instance, in acylation reactions, the addition of 4-dimethylaminopyridine (DMAP) is not optional; it is mandatory. Without DMAP, the bulky tert-butyl group severely retards the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier[3].

G A Z-Tle-ol (N-Cbz-tert-leucinol) B Z-Tle-OTBS (Fully Protected) A->B TBSCl, Imidazole DMF, rt C H-Tle-OTBS (Free Amine) B->C H2, Pd/C MeOH D Z-Tle-OH (Deprotected OH) B->D TBAF, THF rt

Orthogonal protection and deprotection workflow for Z-Tle-ol using a TBS ether strategy.

Steric N1 Bulky tert-Butyl Group on C-alpha N2 Steric Shielding of Primary Hydroxyl N1->N2 N3 Requires Highly Reactive Electrophiles (e.g., TBSOTf) N2->N3 Silylation N4 Requires Acylation Catalysts (e.g., DMAP) N2->N4 Esterification

Impact of the alpha-tert-butyl group on hydroxyl protection reactivity and reagent selection.

Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric choices are deliberately calibrated to force the reaction to completion despite the steric hindrance of the tert-leucinol core[1].

Protocol A: O-Silylation (TBS Protection) of Z-Tle-ol

Objective: Install a robust, hydrogenation-resistant silyl ether.

  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve Z-Tle-ol (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Catalyst/Base Addition : Add Imidazole (2.5 equiv). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a reactive N-TBS-imidazole intermediate.

  • Electrophile Addition : Cool the mixture to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup : Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via flash column chromatography to yield pure Z-Tle-OTBS.

Protocol B: O-Acetylation of Z-Tle-ol

Objective: Install an ester protecting group utilizing nucleophilic catalysis.

  • Preparation : Dissolve Z-Tle-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M) under argon.

  • Base/Catalyst Addition : Add Pyridine (2.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP is strictly required to bypass the steric shielding of the tert-butyl group[3].

  • Electrophile Addition : Cool to 0 °C and add Acetic Anhydride (Ac₂O, 1.5 equiv) dropwise via syringe.

  • Reaction : Stir at room temperature for 4–6 hours.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1 M HCl (to remove pyridine), followed by brine. Dry over Na₂SO₄ and concentrate to yield Z-Tle-OAc.

Protocol C: Selective N-Deprotection (Hydrogenolysis)

Objective: Cleave the Z group while retaining the orthogonal O-protecting group (e.g., TBS).

  • Preparation : Dissolve the protected intermediate (e.g., Z-Tle-OTBS, 1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir the suspension vigorously under an H₂ atmosphere (1 atm via balloon) at room temperature for 12 hours[2].

  • Workup : Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with Methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the free amine, H-Tle-OTBS, which is typically pure enough for immediate downstream coupling.

References

  • Tang, T. P.; Volkman, S. K.; Ellman, J. A. "Asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines." Journal of Organic Chemistry 2001, 66 (26), 8772-8778. URL:[Link]

  • Turočkin, A.; Honeker, R.; Raven, W.; Selig, P. "Synthesis of Chiral Bicyclic Guanidinium Salts using Di(imidazole-1-yl)methanimine." Journal of Organic Chemistry 2016, 81 (11), 4516-4529. URL:[Link]

  • Duffey, T. A.; Shaw, S. A.; Vedejs, E. "AcOLeDMAP and BnOLeDMAP: Conformationally Restricted Nucleophilic Catalysts for Enantioselective Rearrangement of Indolyl Acetates and Carbonates." Journal of the American Chemical Society 2009, 131 (1), 14-15. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide for Low Yields in Z-Tle-ol Coupling Reactions

A Technical Support Resource for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: Why is my Z-Tle-ol coupling reaction showing low to no yield? Low yields in this sterical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Support Resource for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is my Z-Tle-ol coupling reaction showing low to no yield?

Low yields in this sterically demanding coupling are often multifactorial. The primary culprits include:

  • Steric Hindrance: The bulky tert-butyl groups on both the carboxylic acid (Z-Tle-OH) and the amino alcohol (Tle-ol) dramatically slow down the rate of reaction.[1]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier.

  • Side Reactions: The highly reactive activated intermediate, if not quickly intercepted by the amine, can decompose or react with other species in the mixture.[2][3]

  • Poor Quality of Starting Materials: Impurities, particularly moisture, in reagents or solvents can deactivate the coupling reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can significantly impede the reaction.

Q2: I'm using a standard carbodiimide coupling reagent like DCC or EDC. Why isn't it working well?

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent for many amide bond formations but often falter with severely hindered substrates.[4] The initial product of the reaction between the carboxylic acid and the carbodiimide is a highly reactive O-acylisourea intermediate.[5][6] While this intermediate is very reactive, it is also unstable and prone to side reactions, especially when the subsequent nucleophilic attack by the hindered amine is slow.[2][7]

A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction pathway.[2] Another possibility is the reaction of the O-acylisourea with another molecule of the carboxylic acid to form a symmetric anhydride, which may also be too sterically hindered to react efficiently with tert-Leucinol.

Q3: Are there better coupling reagents for this type of hindered coupling?

Yes, for sterically demanding couplings, more potent activating agents are generally required. Phosphonium salts (like PyBOP, PyAOP) and aminium/uronium salts (like HATU, HBTU) are often more effective than carbodiimides.[4] These reagents generate highly reactive activated esters (OBt or OAt esters) that are more stable than the O-acylisourea intermediate, allowing more time for the sterically hindered amine to react. For extremely challenging cases, the formation of an acyl fluoride might be necessary.[8]

Q4: Can additives like HOBt or DMAP help improve the yield?

Absolutely. Additives play a crucial role in mitigating side reactions and enhancing reaction rates.

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt traps the reactive O-acylisourea intermediate to form an HOBt-ester.[9] This active ester is less prone to rearrangement into an N-acylurea but is still reactive enough to form the amide bond, thereby improving the yield.[2] It also acts as a racemization suppressor.[10]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst. It can react with the activated intermediate to form a highly reactive acylpyridinium species, which can accelerate the coupling to hindered amines.[11] However, it should be used judiciously, as it can also increase the risk of racemization.[9]

In-Depth Troubleshooting Guide

This section is organized by observable symptoms during your experiment.

Symptom 1: TLC/LC-MS analysis shows unreacted starting materials with little to no product formation.

This is the most common failure mode and points directly to a problem with reaction rate and activation efficiency.

Potential Cause A: Insufficient Carboxylic Acid Activation

The energy barrier for the coupling of two sterically hindered fragments is high. Your chosen coupling reagent may not be potent enough to drive the reaction forward at a reasonable rate.

Troubleshooting Protocol: Enhancing Carboxylic Acid Activation

  • Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide (DCC, EDC), switch to a phosphonium or uronium-based reagent.

    Reagent ClassExamplesMechanistic Advantage
    CarbodiimidesDCC, DIC, EDCGenerate O-acylisourea intermediate. Prone to N-acylurea side product with slow nucleophilic attack.[2]
    Phosphonium SaltsBOP, PyBOP, PyAOPGenerate less reactive but more stable OBt/OAt active esters. Less prone to side reactions. Do not cause guanidinylation.[12]
    Aminium/Uronium SaltsHBTU, HATU, HCTUSimilar to phosphonium salts but can cause guanidinylation of the amine as a side reaction.[12]
  • In Situ Acyl Fluoride Formation: For the most challenging cases, converting the carboxylic acid to an acyl fluoride can be highly effective.[8]

    • Reagents: Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST).

    • Procedure: In a separate flask under inert atmosphere, dissolve Z-Tle-OH in anhydrous DCM. Cool to 0 °C and slowly add the fluorinating agent. After activation, this solution can be added to the amine.

Potential Cause B: Steric Hindrance Limiting Nucleophilic Attack

Even with a highly activated carboxylic acid, the steric bulk of tert-Leucinol can prevent it from approaching the electrophilic center.

Troubleshooting Protocol: Overcoming Steric Repulsion

  • Elevate the Reaction Temperature: While room temperature is standard for many couplings, hindered reactions often require thermal energy to overcome the activation barrier.

    • Carefully increase the reaction temperature in increments (e.g., 40 °C, 60 °C) while monitoring the reaction for product formation and potential decomposition. Use a reflux condenser if necessary.

  • Increase Reagent Concentration: Le Chatelier's principle can be leveraged here. Running the reaction at a higher concentration can increase the frequency of molecular collisions, favoring product formation.

    • Reduce the solvent volume, ensuring all reagents remain dissolved. Typical starting concentrations are in the 0.1-0.5 M range.

  • Use Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the polar solvent molecules, leading to rapid localized heating.[13] This can dramatically reduce reaction times from hours to minutes.

Symptom 2: Multiple spots are observed on TLC/LC-MS, including potential byproducts.

The appearance of multiple new spots suggests that side reactions are competing with the desired amide bond formation.

Potential Cause A: N-Acylurea Formation

As discussed, this is a classic side reaction with carbodiimide reagents when the amine coupling is slow.[2] The mass of this byproduct will be the sum of your carboxylic acid and the carbodiimide.

Troubleshooting Protocol: Suppressing N-Acylurea Formation

  • Introduce an Additive: Add 1.0-1.2 equivalents of HOBt or Oxyma Pure to your carbodiimide-mediated reaction. These additives rapidly convert the O-acylisourea to a more stable active ester, preventing the intramolecular rearrangement.[2]

  • Change Reagent Addition Order (Pre-activation):

    • Dissolve the Z-Tle-OH, coupling reagent (e.g., DIC), and HOBt in an anhydrous solvent like DMF or DCM.

    • Stir this mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.

    • In a separate flask, dissolve the tert-Leucinol and a non-nucleophilic base (like DIPEA) and then add this solution to the pre-activated acid mixture.

Potential Cause B: Racemization

The α-proton of the activated Z-Tle-OH is susceptible to deprotonation by base, leading to racemization through an azlactone intermediate, especially with powerful activating agents.[3][14]

Troubleshooting Protocol: Minimizing Racemization

  • Use Racemization-Suppressing Additives: HOBt and its more reactive analogue, 6-Cl-HOBt or HOAt, are highly effective at minimizing racemization.

  • Control the Amount and Type of Base:

    • Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of Triethylamine (TEA).

    • Use the minimum amount of base necessary to neutralize any acid salts and to facilitate the reaction, typically 1.5-2.0 equivalents relative to the carboxylic acid.

Symptom 3: The reaction starts but stalls, leaving significant amounts of starting material.

This indicates a potential issue with the stability of the reagents or the reaction environment.

Potential Cause A: Reagent Decomposition

Coupling reagents, especially carbodiimides and uronium/phosphonium salts, are sensitive to moisture.[7][15] Water can hydrolyze the activated intermediate back to the carboxylic acid or decompose the coupling reagent itself.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Dry Solvents and Reagents:

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Ensure your Z-Tle-OH and tert-Leucinol are dry. If necessary, they can be dried under high vacuum.

    • Store coupling reagents in a desiccator.

  • Perform the Reaction Under an Inert Atmosphere: To prevent atmospheric moisture from entering the reaction, perform the setup under a stream of dry nitrogen or argon gas.[16]

Potential Cause B: Poor Solubility or Aggregation

In some solvents, the peptide or intermediates may begin to aggregate or precipitate out of solution, effectively halting the reaction.[13][17]

Troubleshooting Protocol: Improving Solubility

  • Solvent Selection: Switch to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which are excellent at disrupting hydrogen bonding and solvating peptide chains.[17]

  • Add Chaotropic Salts: In difficult cases, adding small amounts of salts like LiCl can help to break up aggregates and improve solubility.

Visual Troubleshooting Workflow

Troubleshooting_ZTleOl_Coupling cluster_start Start: Low Yield Observed cluster_symptom1 Symptom 1: No Product cluster_symptom2 Symptom 2: Byproducts cluster_symptom3 Symptom 3: Stalled Reaction Start Low Yield in Z-Tle-ol Coupling S1 Mainly Unreacted Starting Materials? Start->S1 S2 Multiple Byproducts Observed? Start->S2 S3 Reaction Stalls? Start->S3 S1_CauseA Inefficient Activation S1->S1_CauseA Yes S1_CauseB High Steric Hindrance S1->S1_CauseB Yes S1_SolA Use Stronger Coupling Reagent (HATU, PyBOP) S1_CauseA->S1_SolA S1_SolB Increase Temperature Increase Concentration Use Microwave S1_CauseB->S1_SolB S2_CauseA N-Acylurea Formation (with Carbodiimides) S2->S2_CauseA Yes S2_CauseB Racemization S2->S2_CauseB Yes S2_SolA Add HOBt/Oxyma Pre-activate Acid S2_CauseA->S2_SolA S2_SolB Add HOAt/HOBt Use Hindered Base (DIPEA) S2_CauseB->S2_SolB S3_CauseA Reagent Decomposition S3->S3_CauseA Yes S3_CauseB Aggregation/Solubility Issues S3->S3_CauseB Yes S3_SolA Use Anhydrous Solvents Inert Atmosphere (N2/Ar) S3_CauseA->S3_SolA S3_SolB Switch to NMP/DMSO Add Chaotropic Salts (LiCl) S3_CauseB->S3_SolB

Caption: A decision tree for troubleshooting low yields in Z-Tle-ol coupling.

References

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • The synthesis of sterically hindered amides. (n.d.). PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2026, March 18). PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Peptide Chemistry Resources – Coupling & Side Reactions. (n.d.). Gyros Protein Technologies. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Peptide Side Reactions. (n.d.). Peptide Chemistry | Tools, Guides & Insights. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CordenPharma. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Z-Tle-ol Deprotection

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of N-benzyloxycarbonyl-L-tert-leucinol (Z-Tle-ol). The unique steric hindrance of the tert-leucine (Tle) moiety presents specific challenges that require careful consideration of reaction conditions to avoid common side reactions and ensure high-yield, clean conversion.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry and challenges of Z-Tle-ol deprotection.

Q1: What are the standard methods for Z-group deprotection, and which is recommended for a sterically hindered substrate like Z-Tle-ol?

A1: The benzyloxycarbonyl (Z or Cbz) group is typically removed under reductive or acidic conditions. The most common methods are:

  • Catalytic Hydrogenolysis: This is the most widely used and generally cleanest method. It involves reacting the Z-protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[1] The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[2]

  • Catalytic Transfer Hydrogenation (CTH): A variation of hydrogenolysis where a hydrogen donor molecule is used instead of H₂ gas. Common donors include ammonium formate (HCOONH₄), formic acid (HCOOH), or cyclohexene.[3] This method is often more convenient for standard lab setups as it doesn't require a pressurized hydrogen atmosphere.[3]

  • Acidolysis: This involves cleavage with strong acids like hydrogen bromide (HBr) in acetic acid (AcOH) or, less commonly, trifluoroacetic acid (TFA).[2][4]

For a sterically hindered substrate like Z-Tle-ol, catalytic hydrogenolysis or catalytic transfer hydrogenation are strongly recommended. The extreme steric bulk of the tert-butyl group adjacent to the amine can hinder the approach of reagents, making the reaction sluggish.[5] Acidolysis is generally too harsh and less selective, posing a risk to other acid-sensitive functional groups that may be present in the molecule.[4][6]

Q2: Why is catalytic hydrogenolysis preferred over acidolysis for Z-group removal?

A2: Catalytic hydrogenolysis offers superior selectivity and milder reaction conditions.[2] The Z-group is highly susceptible to cleavage by this method, while many other common protecting groups, such as tert-butoxycarbonyl (Boc), tert-butyl esters, and Fmoc, remain intact.[2] This orthogonality is crucial in complex multi-step syntheses. Furthermore, the byproducts (toluene and CO₂) are non-reactive and easily removed.

In contrast, acidolysis generates a reactive benzyl cation intermediate. This electrophile can cause unwanted side reactions by alkylating nucleophilic residues within the molecule, such as tryptophan or tyrosine, a problem analogous to the side reactions seen with Boc deprotection.[7] The strong acidic conditions can also cleave other acid-labile groups, leading to a loss of selectivity.

Q3: What makes the deprotection of Z-Tle-ol specifically challenging?

A3: The primary challenge stems from the significant steric hindrance imposed by the tert-leucine side chain. This bulk can physically block the active sites of the palladium catalyst, slowing down the rate of deprotection significantly.[5] Consequently, reactions may be incomplete or require more forcing conditions (higher catalyst loading, higher hydrogen pressure, or elevated temperatures), which in turn can increase the risk of side reactions on other parts of the molecule.

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Monitoring the reaction is critical to avoid over-exposure to reaction conditions and to ensure complete conversion. The most common methods are:

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method. The deprotected product (Tle-ol) is much more polar than the starting material (Z-Tle-ol) and will have a significantly lower Rf value. Staining the TLC plate with ninhydrin is highly effective, as it will produce a distinct color (usually purple or yellow) with the newly formed free amine of the product, while the Z-protected starting material will not stain.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the preferred method for complex substrates or when developing a new procedure.[9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the deprotection of Z-Tle-ol and provides actionable solutions based on established chemical principles.

Issue 1: Incomplete or Sluggish Reaction

Observing significant starting material after the expected reaction time is the most common issue with this substrate.

  • Possible Cause A: Catalyst Inactivity or Poisoning

    • Diagnosis: The palladium catalyst is highly sensitive to poisons, particularly sulfur compounds, thiols, or residual heavy metals from previous steps. If the reaction fails to start or stalls, catalyst poisoning is a likely culprit. An "old" or improperly stored catalyst may also have reduced activity.

    • Solution:

      • Use a Fresh Catalyst: Always use a fresh batch of high-quality Pd/C catalyst (typically 10% Pd on carbon).

      • Increase Catalyst Loading: For hindered substrates, increasing the catalyst loading from the typical 10 mol% to 20-50 mol% (w/w) can provide more active sites and accelerate the reaction.

      • Consider a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for difficult hydrogenolyses and is more resistant to poisoning.

  • Possible Cause B: Steric Hindrance

    • Diagnosis: The reaction proceeds but is extremely slow, even with a fresh catalyst. This points directly to the steric bulk of the Tle group impeding access to the catalyst surface.

    • Solution:

      • Increase Hydrogen Pressure: If using H₂ gas, increasing the pressure from atmospheric to 50-100 psi can significantly enhance the reaction rate by increasing the concentration of hydrogen on the catalyst surface.

      • Optimize Solvent System: The solvent must fully dissolve the substrate. Methanol or ethanol are standard choices. If solubility is poor, switching to a co-solvent system like Ethyl Acetate:Methanol or THF may help.[1]

      • Gentle Heating: Cautiously warming the reaction to 30-40°C can increase the reaction rate. However, monitor carefully for potential side reactions.

  • Possible Cause C: Poor Hydrogen Transfer (for CTH)

    • Diagnosis: When using Catalytic Transfer Hydrogenation (CTH), the choice and amount of hydrogen donor are critical. The reaction may be slow if the donor is not optimal.

    • Solution:

      • Change the H-Donor: While ammonium formate is common, formic acid can be an excellent alternative as it often serves as both a hydrogen donor and a solvent that can improve substrate solubility.[3]

      • Increase Equivalents of Donor: Ensure a large excess of the hydrogen donor is used, typically 5-10 equivalents or more.

Issue 2: Formation of Unexpected Byproducts
  • Possible Cause: Over-reduction of Other Functional Groups

    • Diagnosis: You observe byproducts with masses corresponding to the reduction of other functionalities in your molecule (e.g., alkenes, alkynes, nitro groups, benzyl ethers, or some halides).

    • Solution:

      • Switch to CTH: Catalytic Transfer Hydrogenation is generally milder and more selective than high-pressure H₂ gas and can often preserve sensitive groups.[3]

      • Use a Selective Catalyst: Modifying the catalyst, for example, using Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) for alkyne-to-cis-alkene reduction, can prevent over-reduction, although this may not be active enough for Z-group removal. Careful selection is key.

      • Avoid Acidic Conditions: Do not use formic acid as an H-donor if your molecule contains acid-sensitive groups like acetals or silyl ethers.[10][11] Stick to neutral donors like ammonium formate.

Issue 3: Difficulties During Work-up
  • Possible Cause: Catalyst Filtration Issues

    • Diagnosis: The reaction solution remains black or grey after filtration, indicating fine catalyst particles are passing through the filter medium. Pd/C is also pyrophoric and can ignite on the filter paper upon exposure to air, especially when dry.

    • Solution:

      • Use Celite®: Filter the reaction mixture through a pad of Celite® or a similar filter aid. This creates a fine filtration bed that effectively traps the small Pd/C particles.

      • Keep the Filter Wet: Do not allow the catalyst on the filter paper or Celite® pad to dry out completely. Wash the pad thoroughly with the reaction solvent (e.g., methanol) to recover all the product and keep the catalyst wet until it can be safely quenched and disposed of.

      • Inert Atmosphere: For large-scale reactions, it is advisable to conduct the filtration under a nitrogen or argon atmosphere to prevent ignition.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the most common and effective deprotection strategies for Z-Tle-ol.

Protocol 1: Standard Catalytic Hydrogenolysis using H₂/Pd-C

This protocol is the gold standard for clean and efficient Z-group removal.

  • Materials:

    • Z-Tle-ol

    • Palladium on carbon (10% Pd/C, 50% wet)

    • Methanol (MeOH), anhydrous

    • Hydrogen (H₂) gas cylinder with regulator

    • Hydrogenation vessel (e.g., Parr shaker or balloon setup)

    • Celite® for filtration

  • Procedure:

    • In a suitable hydrogenation flask, dissolve Z-Tle-ol (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst (0.1 to 0.2 eq by weight of Z-Tle-ol) to the solution under a stream of nitrogen or argon.

    • Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm via balloon or 50 psi in a Parr apparatus) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Rinse the flask and the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Concentrate the filtrate in vacuo to yield the crude Tle-ol product. The product can be purified further by chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method avoids the need for a pressurized hydrogen gas setup and is often more convenient.[3]

  • Materials:

    • Z-Tle-ol

    • Palladium on carbon (10% Pd/C, 50% wet)

    • Ammonium formate (HCOONH₄)

    • Methanol (MeOH), anhydrous

    • Celite® for filtration

  • Procedure:

    • Dissolve Z-Tle-ol (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

    • Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.

    • Carefully add 10% Pd/C catalyst (0.1 to 0.2 eq by weight of Z-Tle-ol) to the mixture.

    • Equip the flask with a reflux condenser and stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.

    • Concentrate the filtrate in vacuo. The resulting residue will contain the product and excess ammonium salts.

    • The crude product can be purified from the salts by silica gel chromatography or by an appropriate aqueous workup.

Section 4: Visual Guides & Data
Diagrams

Deprotection_Mechanism cluster_side_reaction Potential Side Reaction Z_Tle_ol Z-Tle-ol Intermediate Catalyst Surface Intermediate Z_Tle_ol->Intermediate H₂ / Pd-C Tle_ol Tle-ol (Product) Intermediate->Tle_ol Deprotection Byproducts Toluene + CO₂ Intermediate->Byproducts Side_Product Reduced Side Group (e.g., Alkane from Alkene) Sensitive_Group Z-Tle-ol with Alkene Group Sensitive_Group->Side_Product H₂ / Pd-C (Over-reduction)

Caption: Mechanism of Z-group deprotection via hydrogenolysis and a potential side reaction.

Troubleshooting_Workflow action_node action_node start Reaction Incomplete or Sluggish? check_catalyst Catalyst Issue? start->check_catalyst Yes byproducts Byproducts Observed? start->byproducts No, but... steric_hindrance Steric Hindrance? check_catalyst->steric_hindrance No action_fresh_catalyst Use fresh Pd/C or switch to Pd(OH)₂/C check_catalyst->action_fresh_catalyst Yes (Poisoned/Old) action_increase_loading Increase catalyst loading (20-50% w/w) steric_hindrance->action_increase_loading Yes action_milder Switch to milder CTH (Ammonium Formate, RT) byproducts->action_milder Yes (Over-reduction) action_purify Purify product via chromatography byproducts->action_purify No action_pressure Increase H₂ pressure (50-100 psi) action_increase_loading->action_pressure action_cth Switch to CTH with formic acid or heat action_pressure->action_cth

Caption: Troubleshooting workflow for Z-Tle-ol deprotection issues.

Data Table

Table 1: Comparison of Deprotection Methods for Z-Tle-ol

FeatureCatalytic Hydrogenolysis (H₂/Pd-C)Catalytic Transfer Hydrogenation (CTH)Acidolysis (e.g., HBr/AcOH)
Conditions H₂ gas (1-100 atm), Pd/C, RTH-donor (HCOONH₄, HCOOH), Pd/C, RT to 50°C[3]Strong acid (HBr, TFA), 0°C to RT[4]
Selectivity Excellent; orthogonal to Boc, t-Bu esters, Fmoc.[2]Very good; generally milder than H₂/Pd-C.[3]Poor; cleaves many other acid-labile groups.[6]
Common Issues Catalyst poisoning, sluggishness with hindered substrates, pyrophoric catalyst.Slower than high-pressure H₂, removal of H-donor salts.Formation of benzyl cation leads to side reactions, lack of selectivity.[7][12]
Best For General purpose, clean deprotection when equipment is available.[1]Labs without hydrogenation equipment, substrates with reducible groups.Not recommended for Z-Tle-ol or complex molecules.
Section 5: References
  • Benchchem. Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Available from:

  • Gowda, D. C. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available from:

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from:

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from:

  • Benchchem. Scavengers for Boc deprotection to prevent side reactions. Available from:

  • Gras-Masse, H., et al. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 41(1), 85-95 (1993). Available from:

  • ResearchGate. Improved selectivity in the removal of the tert.‐butyloxycarbonyl group. Available from:

  • Benchchem. Troubleshooting incomplete Boc deprotection. Available from:

  • Benchchem. Troubleshooting acetal deprotection in the presence of sensitive functional groups. Available from:

  • Benchchem. Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products. Available from:

  • Wiley-VCH. 1 Protection Reactions. Available from:

  • Benchchem. Technical Support Center: Troubleshooting Boc Deprotection Failures. Available from:

  • Benchchem. Troubleshooting incomplete deprotection of Boc-Cys-Ser-OH. Available from:

  • Wiley-VCH. 2 Protection of Functional Groups. Available from:

  • Narender, M., et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available from:

  • Kumar, P., et al. Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 12(4), 814-823 (2007). Available from:

Sources

Troubleshooting

Technical Support Center: Purification of Z-Tle-ol Containing Peptides

Welcome to the technical support center dedicated to the unique purification challenges presented by peptides incorporating the N-terminal Benzyloxycarbonyl (Z) group, the bulky, hydrophobic tert-Leucine (Tle) residue, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the unique purification challenges presented by peptides incorporating the N-terminal Benzyloxycarbonyl (Z) group, the bulky, hydrophobic tert-Leucine (Tle) residue, and a C-terminal amino alcohol (-ol). This guide provides in-depth troubleshooting, experimental protocols, and foundational knowledge to empower researchers, scientists, and drug development professionals to navigate the complexities of these highly demanding purifications.

The combination of the Z-group's hydrophobicity, the steric hindrance and lipophilicity of tert-Leucine, and the loss of the C-terminal carboxylate charge makes these peptides exceptionally prone to poor solubility, aggregation, and problematic chromatographic behavior. This resource is designed to explain the causality behind these challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties of Z-Tle-ol peptides and how they influence purification strategy.

Q1: What makes Z-Tle-ol containing peptides so difficult to purify?

A: The difficulty arises from a combination of three core factors:

  • Extreme Hydrophobicity: The tert-Leucine (Tle) residue is significantly more hydrophobic than standard leucine or isoleucine. When combined with the aromatic, non-polar Benzyloxycarbonyl (Z) protecting group, the overall hydrophobicity of the peptide increases dramatically.[1][2] This leads to very strong interactions with reversed-phase (RP) chromatography media.[1][3]

  • Reduced Solubility: High hydrophobicity directly translates to poor solubility in the aqueous mobile phases typically used in RP-HPLC.[1][4][5] Furthermore, the C-terminal amino alcohol (-ol) modification removes the negative charge of the typical carboxyl group, making the peptide less soluble at neutral or basic pH.[6][7]

  • Tendency for Aggregation: Hydrophobic peptides have a strong propensity to self-associate via hydrogen bonding and hydrophobic interactions, forming aggregates.[8][9] Aggregation can lead to precipitation, low recovery, and poor peak shape during chromatography.

Q2: How does the N-terminal Z-group specifically impact my purification strategy?

A: The Z-group (Benzyloxycarbonyl) is a classic protecting group that significantly increases the hydrophobicity of the peptide.[10][11] If your goal is to purify the fully protected peptide, standard RP-HPLC with aqueous buffers is often not feasible due to insolubility.[11][12] In such cases, alternative strategies like normal-phase chromatography, which uses organic solvents, may be required.[11][12] If the Z-group is to be removed post-purification, you must ensure your purification conditions do not prematurely cleave it.

Q3: My crude Z-Tle-ol peptide won't dissolve in standard HPLC mobile phases. What should I do?

A: This is the most common initial challenge. Avoid starting with aqueous buffers. The recommended approach is to perform systematic solubility testing with a very small amount of your peptide.[6][13] Strong organic solvents are typically required.

  • Recommended Starting Solvents: Begin with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][14] These are strong, polar aprotic solvents capable of disrupting the intermolecular forces that cause aggregation.

  • Injection Strategy: Once dissolved in a strong solvent like DMSO, you can dilute it with your initial mobile phase (e.g., high water content) just before injection. However, be aware that this can cause precipitation if the solubility limit is exceeded. Injecting a small volume of the peptide dissolved in 100% DMSO is often a successful strategy.[2]

  • Sonication: Gentle sonication can help break up aggregates and improve dissolution, but should be used cautiously to avoid heating and potential peptide degradation.[5]

Q4: What is the primary cause of broad or tailing peaks during RP-HPLC of my peptide?

A: Poor peak shape for these peptides is often multi-faceted:

  • On-Column Aggregation: The peptide may be soluble in the injection solvent but aggregates on the column head as the mobile phase composition changes.[1]

  • Strong Hydrophobic Interactions: The peptide may interact too strongly with the stationary phase, leading to slow desorption kinetics and peak tailing.[1]

  • Secondary Ionic Interactions: Even with hydrophobic peptides, residual charged residues can interact with free silanols on silica-based columns, causing tailing. This is why an ion-pairing agent is crucial.[1][15]

  • Column Overload: Injecting too much sample can easily saturate the stationary phase, leading to broad, asymmetrical peaks.[1]

Troubleshooting Guide

This section provides direct solutions to specific problems encountered during the purification of Z-Tle-ol peptides.

Problem 1: Very Low or No Peptide Recovery from the RP-HPLC Column
  • Underlying Cause: The peptide is irreversibly adsorbed onto the stationary phase due to extreme hydrophobicity. Standard C18 columns are often too retentive.

  • Solutions:

    • Change Stationary Phase: Switch to a less hydrophobic column. A C8 or C4 column is the first logical step.[1] For extremely "sticky" peptides, a diphenyl phase can offer alternative selectivity.[4]

    • Increase Organic Modifier Strength: If acetonitrile (ACN) is not sufficient to elute the peptide, add or replace it with a stronger, less polar organic solvent like isopropanol (IPA) or n-propanol.[1][16]

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) enhances peptide solubility, reduces mobile phase viscosity, and can improve recovery and peak shape.[1]

    • Perform a Column Wash: After the run, wash the column with a very high concentration of organic solvent (e.g., 95-100% IPA or ACN) to strip any remaining peptide.

Problem 2: The Main Peptide Peak is Broad, Tailing, or Split
  • Underlying Cause: This indicates on-column aggregation, poor mass transfer, or secondary interactions.

  • Solutions:

    • Optimize the Ion-Pairing Agent: Ensure Trifluoroacetic Acid (TFA) is present at 0.1% in both mobile phase A (aqueous) and B (organic).[1][3] This ensures consistent ion pairing and masks silanol interactions.

    • Shallow the Gradient: A steep gradient can exacerbate poor peak shape. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min of solvent B) to give the peptide more time to interact and elute cleanly.[2]

    • Reduce Sample Load: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely overloading the column.[1]

    • Use a Stronger Injection Solvent: Ensure the peptide is fully monomeric before injection by dissolving it in neat DMSO or DMF.[2]

Workflow for Troubleshooting Poor Peak Shape

G start Problem: Broad/Tailing Peak check_tfa Is 0.1% TFA in both Mobile Phase A and B? start->check_tfa add_tfa Action: Add 0.1% TFA to both A and B. check_tfa->add_tfa No check_load Is the peak shape improved at lower load? check_tfa->check_load Yes add_tfa->check_load reduce_load Action: Reduce sample concentration/injection volume. check_load->reduce_load Yes check_gradient Is the gradient slope > 1% B/min? check_load->check_gradient No end_good Peak Shape Improved reduce_load->end_good shallow_gradient Action: Decrease gradient slope to 0.5% B/min. check_gradient->shallow_gradient Yes check_solvent Was sample dissolved in neat DMSO/DMF? check_gradient->check_solvent No shallow_gradient->end_good use_dmso Action: Re-dissolve sample in neat DMSO/DMF. check_solvent->use_dmso No end_bad Problem Persists: Consider alternative chromatography (e.g., Normal Phase, IEX) check_solvent->end_bad Yes use_dmso->end_good

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

Problem 3: Peptide Precipitates in the Autosampler or During Fraction Collection
  • Underlying Cause: The peptide is not soluble in the mobile phase mixture or the collected fraction. This is common when a peptide dissolved in a strong solvent like DMSO is diluted into an aqueous environment.

  • Solutions:

    • Modify Fraction Collection: Add a small amount of a compatible organic solvent (e.g., 100-200 µL of DMSO or IPA) to the collection tubes before the run. This will prevent the eluting peptide from immediately crashing out of solution.

    • Adjust Mobile Phase A: For peptides that are slightly more soluble, increasing the starting percentage of organic (e.g., starting the gradient at 20% B instead of 5% B) can help maintain solubility.

    • Immediate Post-Processing: If precipitation is unavoidable, immediately dilute the collected fractions with a solubilizing solvent or proceed to lyophilization to remove the aqueous component.

Data & Methodologies

Table 1: Comparison of RP-HPLC Stationary Phases for Z-Tle-ol Peptides
Stationary PhaseTypical LigandHydrophobicityRecommended Use Case for Z-Tle-ol Peptides
C18 OctadecylVery HighUse with caution. High risk of irreversible binding. Best for less complex Z-Tle-ol peptides.[3][17]
C8 OctylHighGood starting point. Offers reduced retention compared to C18, improving recovery.[17]
C4 ButylModerateHighly Recommended. Often provides the best balance of retention and recovery for very large or hydrophobic peptides.[1][4]
Diphenyl DiphenylModerate (Alternative Selectivity)Excellent alternative when C4/C8 fails. Offers pi-pi interactions which can resolve impurities that co-elute on alkyl chains.[4]
Experimental Protocols

Protocol 1: Systematic Solubility Testing

  • Objective: To determine the optimal solvent for your crude peptide before attempting purification.

  • Aliquot ~0.1 mg of your lyophilized peptide into several microcentrifuge tubes.

  • Step 1 (Water): Add 50 µL of HPLC-grade water. Vortex. If not dissolved, proceed.

  • Step 2 (Aqueous/Organic): To the same tube, add 50 µL of acetonitrile. Vortex. If not dissolved, proceed.

  • Step 3 (Organic Solvents): In a fresh tube, add 50 µL of isopropanol. Vortex.

  • Step 4 (Strong Solvents): In a fresh tube, add 20 µL of DMSO. Vortex gently. If it dissolves, this is likely your best stock solvent.[5]

  • Step 5 (Dilution Test): Once dissolved in DMSO, slowly add your intended aqueous buffer (e.g., 0.1% TFA in water) dropwise. Observe for any cloudiness, which indicates precipitation.[5] This helps determine the maximum aqueous content your dissolved peptide can tolerate.

Protocol 2: Optimized RP-HPLC Method for Highly Hydrophobic Peptides

  • Objective: To achieve a successful separation of a Z-Tle-ol peptide with good peak shape and recovery.

  • Column: C4 or C8, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (or 80:20 Acetonitrile:Isopropanol for very retentive peptides).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50 °C.[1]

  • Sample Preparation: Dissolve crude peptide in a minimal amount of DMSO to a concentration of 1-5 mg/mL.

  • Injection Volume: 5-20 µL.

  • Gradient Program:

    • 20-50% B over 5 minutes (Initial scouting/wash)

    • 50-85% B over 30 minutes (Shallow analysis gradient )

    • 85-95% B over 2 minutes (Wash)

    • Hold at 95% B for 5 minutes (Column clean)

    • 95-20% B over 2 minutes (Re-equilibration)

    • Hold at 20% B for 6 minutes (Re-equilibration)

General Purification Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Final Product crude Lyophilized Crude Z-Tle-ol Peptide sol_test Protocol 1: Systematic Solubility Test crude->sol_test dissolve Dissolve in Optimal Solvent (e.g., DMSO) sol_test->dissolve hplc Protocol 2: Optimized RP-HPLC (C4/C8 Column, High Temp) dissolve->hplc fractions Collect Fractions (Pre-load tubes with DMSO) hplc->fractions analysis QC Analysis of Fractions (Analytical HPLC, LC-MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilize to Obtain Pure Peptide Powder pool->lyo

Caption: General workflow for purification of Z-Tle-ol peptides.

References

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • BenchChem. (2025).
  • Biotage. (2017). Alternative strategies for purification of fully protected peptides using flash chromatography.
  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
  • Kotha, S., et al. (n.d.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC.
  • Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mant, C. T., & Hodges, R. S. (n.d.).
  • Frid, K., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
  • Dou, X., et al. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. MDPI.
  • Wu, Z.-M., et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
  • Al-Saray, A. A., et al. (2024).
  • Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
  • Teledyne ISCO. (n.d.). Pre-Purify Peptides with Flash Chromatography to Increase Purification Throughput.
  • Google Patents. (2006).
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Wu, Z.-M., et al. (2016). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
  • AAPPTec. (n.d.).
  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?.
  • Ó Conchúir, M., et al. (n.d.).
  • Genscript. (n.d.). Peptide Solubilization.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed.
  • BenchChem. (2025). Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine.
  • Thermo Fisher Scientific. (n.d.).
  • Olmeda, B., et al. (2015).
  • Svirskis, D., et al. (2023).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Agilent Technologies, Inc. (n.d.).
  • Sartorius. (2025).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Bachem. (n.d.). Peptide solubility.

Sources

Optimization

FAQ &amp; Troubleshooting Guide: The Racemization Problem

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Z-Tle-ol (N-benzyloxycarbonyl-tert-leucinol).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Z-Tle-ol (N-benzyloxycarbonyl-tert-leucinol). While the reduction of standard N-protected amino acids to their corresponding amino alcohols is generally straightforward, tert-leucine presents unique stereochemical challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you obtain Z-Tle-ol with >99% enantiomeric excess (ee).

Q1: Why does Z-Tle-OH racemize during standard mixed anhydride reduction, whereas Z-Ala-OH or Z-Phe-OH do not? A1: The root cause is kinetic competition driven by extreme steric hindrance. In a standard protocol, the carboxylic acid is activated as a mixed anhydride. For unhindered amino acids, the subsequent reduction by NaBH₄ is nearly instantaneous. However, the bulky tert-butyl group of Z-Tle-OH severely shields the activated carbonyl, drastically slowing down the hydride attack. This delay allows two competing racemization pathways to dominate:

  • Oxazolone (Azlactone) Formation: Although urethane protecting groups like Z (Cbz) typically suppress oxazolone formation, the extreme steric clash forces the molecule into a conformation where the carbamate carbonyl oxygen attacks the activated ester. This forms an oxazolone intermediate whose α-proton is highly acidic and rapidly epimerizes 1.

  • Base-Catalyzed Enolization: If a strong base is used during activation, it can directly abstract the α-proton of the long-lived mixed anhydride before reduction can occur.

Q2: I must use the mixed anhydride method due to reagent availability. How can I minimize racemization? A2: If you are constrained to this method, you must manipulate the reaction kinetics to favor reduction over enolization 2.

  • Base Selection: Replace Triethylamine (TEA) with N-methylmorpholine (NMM). NMM is a weaker, less nucleophilic base that minimizes direct α-proton abstraction.

  • Strict Temperature Control: Maintain the activation step strictly between -15 °C and -20 °C.

  • Rapid Hydride Delivery: Dissolve NaBH₄ in a minimal amount of water and add it in one rapid, vigorous injection to overwhelm the intermediate before side reactions occur.

Q3: What are the most reliable, "racemization-proof" alternatives for synthesizing Z-Tle-ol? A3: To guarantee optical purity, you must bypass the mixed anhydride intermediate entirely. We recommend two approaches:

  • Direct Borane Reduction: Using BH₃·THF complex reduces the carboxylic acid directly. Because no base is present and no highly activated ester is formed, oxazolone-mediated racemization is completely eliminated 3.

  • Esterification-Reduction: Convert Z-Tle-OH to its methyl ester using mild conditions, followed by reduction with LiBH₄. Esters are highly stable against oxazolone formation.

Quantitative Data: Method Comparison

Synthesis MethodRacemization RiskTypical Yield (%)ScalabilityKey Reagents
Direct Borane Reduction Very Low (< 1%)80 - 85%Moderate (Exothermic)BH₃·THF
Esterification-Reduction Very Low (< 1%)85 - 90% (over 2 steps)HighMeI, KHCO₃, LiBH₄
Optimized Mixed Anhydride Moderate (2 - 10%)75 - 80%HighIBCF, NMM, NaBH₄

Experimental Protocols

Protocol 1: Direct Borane Reduction (Recommended for Highest ee)

This protocol avoids activation entirely, preserving the stereocenter.

  • Preparation: Suspend Z-Tle-OH (10 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the flask to -10 °C using an ice/salt bath.

  • Borane Addition: Slowly add BH₃·THF (1.0 M in THF, 25 mL, 2.5 equiv) dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic release of H₂ gas and prevents localized heating that could compromise the Z-protecting group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active starting material spot at the baseline completely disappears, replaced by a higher Rf spot (product).

  • Quenching: Cool the reaction to 0 °C and carefully quench by adding methanol (15 mL) dropwise until effervescence ceases.

    • Self-Validation: The cessation of bubbling confirms the complete destruction of excess borane, making the mixture safe for workup.

  • Workup: Concentrate the mixture in vacuo, dissolve the residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield enantiopure Z-Tle-ol.

Protocol 2: Esterification-Reduction (Safest for Scale-Up)

This protocol utilizes a stable ester intermediate to prevent oxazolone formation.

  • Esterification: Dissolve Z-Tle-OH (10 mmol) and KHCO₃ (15 mmol) in anhydrous DMF (25 mL). Add Methyl Iodide (12 mmol) and stir at room temperature for 4 hours.

    • Self-Validation: TLC (Hexane/EtOAc 3:1) will show a distinct shift to a higher Rf value for the ester compared to the highly polar carboxylic acid, confirming complete conversion before proceeding.

  • Extraction: Extract with EtOAc and wash extensively with water to remove DMF. Isolate the stable Z-Tle-OMe intermediate.

  • Reduction: Dissolve Z-Tle-OMe in anhydrous THF (30 mL) and cool to 0 °C. Add LiBH₄ (2.0 M in THF, 15 mL, 3 equiv) dropwise.

    • Causality: LiBH₄ is a stronger reducing agent than NaBH₄ and is required to efficiently reduce the ester without affecting the carbamate (Z-group).

  • Completion: Stir at room temperature for 16 hours. Quench with 10% citric acid solution, extract with EtOAc, wash with brine, dry, and concentrate.

Protocol 3: Optimized Mixed Anhydride Method (Legacy Approach)

Use only if borane or lithium borohydride are unavailable.

  • Activation: Dissolve Z-Tle-OH (10 mmol) in anhydrous THF (40 mL). Add N-methylmorpholine (10.5 mmol) and cool strictly to -15 °C.

  • Anhydride Formation: Add isobutyl chloroformate (IBCF, 10.5 mmol) dropwise. Stir for exactly 15 minutes at -15 °C.

    • Causality: Exceeding 15 minutes significantly increases the risk of oxazolone formation.

    • Self-Validation: The formation of the mixed anhydride is visually confirmed by the precipitation of N-methylmorpholine hydrochloride (a white solid) immediately upon addition of IBCF. If no precipitate forms, the activation has failed.

  • Reduction: Immediately add a pre-chilled solution of NaBH₄ (30 mmol) in water (5 mL) in one rapid portion. Stir vigorously for 30 minutes at 0 °C, then quench with 1M KHSO₄ and extract with EtOAc.

Mechanistic & Workflow Visualizations

Racemization_Mechanism A Z-Tle-OH B Mixed Anhydride Intermediate A->B IBCF, Base (-15°C) C Oxazolone / Enolate Formation B->C Slow Reduction due to tert-Butyl Steric Clash E Enantiopure Z-Tle-ol B->E Fast Hydride Attack (Optimal Conditions) D Racemic Z-Tle-ol C->D Loss of Stereocenter & Subsequent Reduction

Mechanistic pathway showing how steric hindrance in Z-Tle-OH leads to racemization.

Esterification_Workflow S1 Z-Tle-OH S2 Esterification (MeI, KHCO3) S1->S2 S3 Z-Tle-OMe (Stable) S2->S3 S4 Reduction (LiBH4, THF) S3->S4 S5 Z-Tle-ol (>99% ee) S4->S5

Workflow for the esterification-reduction route, bypassing racemization-prone intermediates.

References

  • Protection Reactions (Mechanisms of Racemiz
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity Bentham Open
  • N-Alkylated Peptides Synthesis Methods (BH3-THF Reduction) Scribd / Houben-Weyl

Sources

Troubleshooting

Technical Support Center: Troubleshooting Z-Tle-ol Solubility Issues in Reaction Media

A Foreword from the Senior Application Scientist Welcome to the technical support center for Z-Tle-ol. As a Senior Application Scientist, I've seen firsthand how promising compounds can present unexpected challenges in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center for Z-Tle-ol. As a Senior Application Scientist, I've seen firsthand how promising compounds can present unexpected challenges in the lab. One of the most common hurdles is achieving and maintaining solubility in reaction media. Poor solubility can lead to sluggish or incomplete reactions, inconsistent yields, and difficulties in purification.[1]

This guide is designed to provide you with a systematic approach to troubleshooting these issues. We will explore the "why" behind the problems and provide practical, step-by-step solutions. Please note that "Z-Tle-ol" is a model compound name representing a class of molecules with high molecular weight, significant hydrophobicity, and a polar hydroxyl group. The principles and techniques discussed here are broadly applicable to other challenging molecules you may encounter in your research.

Troubleshooting Guide

This section addresses specific problems you might encounter with Z-Tle-ol solubility in a question-and-answer format.

Question 1: My Z-Tle-ol is not dissolving in my initial reaction solvent. What are my options?

Answer:

This is a classic solubility challenge, often rooted in a mismatch between the polarity of your compound and the solvent. The principle of "like dissolves like" is your primary guide here.[1] Z-Tle-ol, with its large hydrophobic structure and a single polar hydroxyl group, will likely have limited solubility in highly polar or very non-polar solvents.

Scientific Rationale:

The bulky, non-polar region of Z-Tle-ol dominates its physical properties, making it hydrophobic. The single hydroxyl group allows for some hydrogen bonding, but this is often insufficient to overcome the hydrophobicity, especially in aqueous or highly polar protic solvents.[2][3][4] Conversely, in purely non-polar solvents like hexanes, the polar hydroxyl group can hinder dissolution.

Troubleshooting Protocol:

  • Solvent Screening: The first step is to perform a systematic solvent screen. Select a range of solvents with varying polarities. See the table below for some suggestions.

  • Co-solvent System: If changing the primary solvent is not an option due to reaction chemistry, a co-solvent system is a powerful alternative.[5][6][7] Co-solvents work by modifying the overall polarity of the solvent mixture, reducing the interfacial tension between the solute and the primary solvent.[1]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane are excellent choices for solubilizing non-polar compounds in more polar media.[8]

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, consistent amount of Z-Tle-ol (e.g., 5 mg) into several vials.

  • Add a measured volume (e.g., 0.5 mL) of each selected solvent or co-solvent mixture to a separate vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the solid remains, consider gentle warming or sonication.

  • Record your observations to guide your choice of solvent for the full-scale reaction.

Data Presentation: Solvent Selection for Z-Tle-ol

SolventPolarity IndexDielectric ConstantPotential for Z-Tle-ol Solubility
Hexane0.11.9Low (too non-polar)
Toluene2.42.4Moderate
Dichloromethane (DCM)3.19.1Good
Tetrahydrofuran (THF)4.07.5Excellent
Acetone5.121Moderate to Good
Acetonitrile5.837.5Moderate
N,N-Dimethylformamide (DMF)6.436.7Excellent
Dimethyl sulfoxide (DMSO)7.246.7Excellent
Water10.280.1Very Low (too polar)

This table provides a general guide. Experimental verification is crucial.

Visualization: Solvent Selection Workflow

A Start: Z-Tle-ol Insoluble B Perform Solvent Screen (Varying Polarity) A->B C Is Z-Tle-ol Soluble in a Single Solvent? B->C D Yes C->D Yes E No C->E No F Proceed with Reaction in Optimal Solvent D->F G Investigate Co-Solvent Systems E->G H Screen Common Co-solvents (DMSO, DMF, THF) G->H I Identify Effective Co-solvent and Concentration H->I J Proceed with Reaction in Co-solvent System I->J

Caption: A decision-making workflow for selecting a suitable solvent system for Z-Tle-ol.

Question 2: My Z-Tle-ol dissolves initially but then precipitates out during the reaction. What is happening?

Answer:

This common issue often points to a change in the reaction medium that decreases the solubility of your compound. This could be due to a change in temperature, the consumption of a reagent that was acting as a co-solvent, or the formation of a product that alters the polarity of the solution.

Scientific Rationale:

  • Temperature Effects: For most neutral organic compounds, solubility increases with temperature. If your reaction is run at an elevated temperature and then cools, your compound may precipitate.

  • Reaction Mixture Polarity Change: As reactants are consumed and products are formed, the overall polarity of the reaction medium can shift, leading to a decrease in the solubility of Z-Tle-ol.

  • Common Ion Effect: If your reaction involves ionic species, the formation of a common ion with your compound (if it's in a salt form) can reduce its solubility.

Troubleshooting Protocol:

  • Temperature Control: If you suspect temperature is the culprit, try to maintain a constant temperature throughout the reaction. If the reaction must be cooled for workup, do so slowly and with vigorous stirring to manage precipitation.

  • Maintain a Homogeneous Solution: If a reagent is being consumed, you may need to add it slowly over time to maintain a consistent concentration and, therefore, a stable solvent environment.

  • Solvent System Re-evaluation: You may need a more robust solvent system. Revisit the co-solvent screening, perhaps at a higher concentration, to ensure your Z-Tle-ol remains in solution under the changing conditions of the reaction.

Visualization: Troubleshooting Precipitation During Reaction

A Z-Tle-ol Precipitates Mid-Reaction B Analyze Reaction Conditions A->B C Is Temperature Fluctuating? B->C D Is a Reagent Consumed? B->D E Is a New Product Forming? B->E F Maintain Constant Temperature C->F Yes G Slow Addition of Reagent D->G Yes H Re-evaluate Solvent/Co-solvent System E->H Yes

Caption: A flowchart for diagnosing the cause of Z-Tle-ol precipitation during a reaction.

Frequently Asked Questions (FAQs)

Q1: Can I just add more solvent to dissolve my Z-Tle-ol?

While adding more solvent can work, it may not be ideal. It will dilute your reactants, which could slow down the reaction rate. A more concentrated solution is generally preferred. Exploring co-solvents or other techniques should be your first approach.

Q2: Will heating the reaction always improve the solubility of Z-Tle-ol?

Generally, yes, for neutral organic molecules, solubility increases with temperature.[9] However, you must consider the thermal stability of your reactants, reagents, and products. Unwanted side reactions can occur at higher temperatures.

Q3: Are there any other techniques to improve the solubility of Z-Tle-ol?

Yes, several other methods can be employed, particularly in a drug development context:

  • Particle Size Reduction: Decreasing the particle size of your solid Z-Tle-ol increases the surface area available for solvation, which can improve the rate of dissolution.[5][10][11] Techniques like micronization can be effective.[7][11]

  • pH Adjustment: If your molecule has acidic or basic functional groups, adjusting the pH of the medium can ionize the compound, often dramatically increasing its solubility in polar solvents.[5] For Z-Tle-ol, with its hydroxyl group, this is less likely to have a major effect unless the hydroxyl is phenolic.

  • Use of Surfactants or Solubilizers: In some cases, adding a surfactant can help to form micelles that can encapsulate the hydrophobic Z-Tle-ol and aid in its dissolution.[5]

Q4: How do I choose the right co-solvent?

The ideal co-solvent should:

  • Completely dissolve your compound at the desired concentration.

  • Be miscible with your primary reaction solvent.

  • Be inert to the reaction conditions (i.e., not react with your starting materials, reagents, or products).

  • Be easily removable during the workup and purification process.

DMSO and DMF are powerful solvents but have high boiling points, which can make them difficult to remove.[8] THF and 1,4-dioxane are often good alternatives with lower boiling points.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Chemistry LibreTexts. (2021, October 8). Solubility of Organic Compounds. Retrieved March 28, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Retrieved March 28, 2026, from [Link]

  • SlideShare. (2015, July 28). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved March 28, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 28, 2026, from [Link]

  • Britannica. (2026, March 12). Hydroxyl group. Retrieved March 28, 2026, from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved March 28, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved March 28, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved March 28, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved March 28, 2026, from [Link]

Sources

Optimization

improving the stability of Z-Tle-ol modified peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with Z-Tle-ol (Benzyloxycarbonyl-tert-leucinol).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with Z-Tle-ol (Benzyloxycarbonyl-tert-leucinol).

Incorporating Z-Tle-ol is a highly effective strategy for engineering next-generation peptidomimetics and therapeutic inhibitors. The extreme steric bulk of the tert-leucine (Tle) side chain physically shields adjacent peptide bonds from enzymatic cleavage, while the C-terminal amino alcohol (-ol) acts as a robust transition-state isostere that prevents carboxypeptidase degradation[1]. Furthermore, the N-terminal Z-group (Cbz) provides necessary lipophilicity and protection during synthesis[2].

However, these exact structural advantages introduce significant synthetic and physical hurdles. Below is our comprehensive troubleshooting guide, designed to explain the causality behind these challenges and provide self-validating, field-proven solutions.

FAQ: Fundamental Properties & Handling

Q: Why does my Z-Tle-ol modified peptide exhibit such poor aqueous solubility? A: The combination of the Z-group and the tert-butyl side chain of Tle creates an intensely hydrophobic microenvironment. In aqueous media, these hydrophobic regions undergo rapid collapse to minimize water contact, frequently inducing β-sheet formation and subsequent irreversible aggregation[3]. Recommendation: Pre-dissolve the peptide in a small volume of DMSO or DMF before slowly diluting it into your working aqueous buffer. If aggregation persists, consider formulating with non-ionic surfactants or introducing a PEGylation strategy to disrupt the hydrophobic interface.

Q: Can I leave the Z-group on my final therapeutic peptide? A: Yes, depending on the target. The Z-group is often retained in mature drug candidates to enhance membrane permeability and target-binding affinity via hydrophobic interactions. However, if your experimental design requires a free N-terminus for subsequent conjugation, it must be selectively removed[2].

Troubleshooting Guide 1: Synthesis & Coupling Challenges

Issue: Low coupling efficiency and high epimerization rates when attaching residues to the Tle moiety. Causality: The massive steric hindrance generated by the quaternary carbon of the tert-butyl group severely restricts nucleophilic attack during amide bond formation. To compensate, researchers often extend reaction times or increase the concentration of the base (e.g., DIPEA). This prolonged basic exposure drives the activated amino acid into an oxazolone intermediate, leading to rapid racemization/epimerization of the stereocenter. Solution: Abandon standard carbodiimide chemistry (e.g., DIC/HOBt). Instead, utilize highly reactive uronium salts like HATU[4] or phosphonic anhydrides like T3P[5]. These reagents drive the coupling reaction to completion before significant epimerization can occur.

Quantitative Data: Coupling Reagent Efficacy for Sterically Hindered Tle
Coupling ReagentActivation MechanismTle Coupling YieldEpimerization RiskRecommended Application
DIC / HOBt Carbodiimide< 50%HighRoutine SPPS (Avoid for Tle)
HATU / DIPEA Aminium / Uronium> 90%Low to ModerateSterically hindered couplings[4]
T3P Phosphonic Anhydride> 85%LowSolution-phase continuous synthesis[5]
Protocol 1: HATU-Assisted Amide Coupling for Tle Residues

This self-validating protocol ensures complete coupling by monitoring the primary amine consumption.

  • Preparation: Dissolve the free-amine peptide intermediate (1.0 eq) and the incoming protected amino acid (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (4.0 eq) dropwise. Critical Step: Stir for exactly 5 minutes to neutralize any salts without initiating premature side reactions.

  • Activation: Add HATU (1.1 eq) in one portion. The solution will typically turn a pale yellow.

  • Reaction: Stir at room temperature for 1 hour.

  • Validation: Perform a Kaiser test (for solid-phase) or TLC/LC-MS (for solution-phase). A negative Kaiser test (yellow) confirms the successful overcoming of Tle's steric hindrance.

Troubleshooting Guide 2: Z-Group Deprotection

Issue: Incomplete removal of the N-terminal Z-group, or complete failure of the catalytic hydrogenation reaction. Causality: The Z-group is classically removed via catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas[2]. However, if your peptide sequence contains sulfur-bearing residues (Cysteine or Methionine), the lone electron pairs on the sulfur atoms will tightly coordinate with the palladium surface. This permanently "poisons" the catalyst, halting the deprotection. Solution: If sulfur is present, you must switch to strong acidolysis (e.g., HBr in Acetic Acid or TFMSA). Alternatively, emerging biocatalytic methods using specific deprotectases (like Cbz-ase) offer highly selective removal without heavy metals or harsh acids[6].

Protocol 2: Catalytic Hydrogenation of Z-Group (Sulfur-Free Peptides)
  • Solubilization: Dissolve the Z-Tle-ol peptide in Methanol or a 10% Formic Acid/MeOH mixture (to maintain solubility of the deprotected product).

  • Catalyst Addition: Carefully add 5% Pd/C (equal to 10-20% of the peptide weight). Safety Note: Pd/C is pyrophoric; add it under an inert argon atmosphere.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and maintain under a hydrogen balloon for 2–4 hours at room temperature.

  • Validation & Filtration: Monitor via LC-MS. Once the Z-group mass (-134 Da) is lost, filter the mixture through a Celite pad to remove the palladium. Evaporate the solvent in vacuo.

Mandatory Visualization: Z-Tle-ol Workflow

The following diagram illustrates the logical decision-making process for synthesizing and stabilizing Z-Tle-ol modified peptides, directly addressing the troubleshooting steps outlined above.

ZTleOlWorkflow Start Z-Tle-ol Peptide Design Coupling HATU/DIPEA Coupling (Overcome Tle Steric Hindrance) Start->Coupling Deprotect Z-Group Deprotection Coupling->Deprotect High Yield, Low Epimerization H2PdC Catalytic Hydrogenation (Pd/C, H2) Deprotect->H2PdC No Cys/Met in Sequence Acid Acidolysis (HBr/AcOH or TFMSA) Deprotect->Acid Contains Cys/Met Aggreg Solubility Check (Monitor Aggregation) H2PdC->Aggreg Acid->Aggreg Success Stable Bioactive Peptide Aggreg->Success Add Co-solvents if needed

Caption: Workflow for synthesizing and stabilizing Z-Tle-ol modified peptides.

References

  • Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. RSC Publishing. Available at:[Link]

  • Developing deprotectase biocatalysts for synthesis. PMC - NIH. Available at:[Link]

  • Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Modulation of Antimicrobial Peptide Conformation and Aggregation by Terminal Lipidation and Surfactants. Langmuir - ACS Publications. Available at:[Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Z-Tle-ol Impurity Detection

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with validating the purity of Z-Tle-ol (N-Benzyloxycarbonyl-L-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with validating the purity of Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol) .

As a highly sterically hindered chiral amino alcohol, Z-Tle-ol is an indispensable building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably HIV protease inhibitors like Atazanavir[1],[2]. Because impurities in early-stage chiral intermediates can propagate through complex synthetic workflows and exponentially increase downstream purification costs, rigorous analytical methodologies are mandatory.

This guide synthesizes field-proven chromatographic strategies, mechanistic troubleshooting, and self-validating protocols to ensure the absolute chemical and enantiomeric integrity of your Z-Tle-ol batches.

Part 1: Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities you are trying to detect. Z-Tle-ol impurities generally fall into three categories: unreacted starting materials, over-reacted process byproducts, and chiral inversions.

Table 1: Z-Tle-ol Impurity Profile and Analytical Targeting
Impurity TypeSpecific AnalytePhysicochemical TraitOptimal Detection MethodCausality for Method Selection
Enantiomeric (R)-Z-Tle-ol (D-isomer)Identical mass/polarity to APIChiral Normal-Phase HPLC (UV 210 nm)Requires a chiral selector (e.g., Amylose) to differentiate spatial arrangement via hydrogen bonding and steric inclusion[3].
Starting Material L-tert-leucinolHighly polar, lacks UV chromophoreRP-HPLC with MS or ELSDLacks the Cbz group, rendering UV detection at 254 nm blind to it. MS (ESI+) detects the easily protonated free amine[4].
Process Byproduct O-Cbz-N-Cbz-L-tert-leucinolHighly lipophilic, strong UV absorbanceRP-HPLC (UV 254 nm / MS)The addition of a second Cbz group on the hydroxyl oxygen drastically increases retention time on a C18 column.
Degradation Benzyl alcohol / Benzyl chlorideVolatile, distinct UV spectraGC-FID or RP-HPLCByproducts of Cbz-Cl degradation or incomplete protection reactions.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: I am struggling to resolve the (R)-enantiomer from the (S)-enantiomer of Z-Tle-ol. What is the mechanistic cause, and how do I fix it?

The Issue: Co-elution or poor resolution ( Rs​<1.5 ) of enantiomers on a chiral stationary phase. Causality & Solution: The bulky tert-butyl group and the carbamate (Cbz) moiety in Z-Tle-ol require highly specific chiral recognition mechanisms. Amylose-based stationary phases (e.g., Chiralpak AD) provide excellent resolution because the carbamate NH acts as a hydrogen-bond donor, while the tert-butyl group interacts via steric inclusion[3]. If you are using a standard Normal-Phase eluent (e.g., Hexane/Isopropanol) and failing to get resolution, the isopropanol concentration is likely too high, disrupting the delicate hydrogen-bonding network between the analyte and the chiral selector.

  • Action: Decrease the Isopropanol content (e.g., from 10% to 5%) to increase retention time and strengthen chiral interactions[3]. Alternatively, lower the column compartment temperature to 20°C to enhance the enthalpic contributions to chiral recognition.

FAQ 2: Why am I failing to detect unreacted L-tert-leucinol in my Z-Tle-ol batches using standard HPLC-UV?

The Issue: Falsely high chemical purity results due to undetected starting material. Causality & Solution: L-tert-leucinol is an aliphatic amino alcohol. It completely lacks the conjugated π -electron system required for UV absorption above 210 nm. When you protect it with a Cbz group to form Z-Tle-ol, you introduce a benzyl ring, making the product highly UV-active at 254 nm. If you rely solely on UV 254 nm, the unreacted L-tert-leucinol is invisible.

  • Action: You must hyphenate your Reverse-Phase HPLC with a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD). Use 0.1% Formic Acid in your mobile phase to ensure the free amine of L-tert-leucinol is fully protonated ( [M+H]+ ) for optimal ESI+ MS detection[4].

FAQ 3: I am experiencing severe baseline drift and "ghost peaks" during my LC-MS gradient analysis of process impurities. How do I resolve this?

The Issue: Unpredictable peaks appearing in blank injections or late in the gradient run. Causality & Solution: Ghost peaks in LC-MS, especially when analyzing carbamate-protected amines, often arise from column carryover or contaminated mobile phases[4]. The Cbz group is highly lipophilic. If your gradient does not reach a high enough organic concentration, di-Cbz byproducts or aggregated Z-Tle-ol will stick to the C18 stationary phase and slowly elute in subsequent runs.

  • Action: Modify your gradient to reach at least 95% Acetonitrile or Methanol and hold it for a minimum of 5 minutes to flush the column. Always run a "blank" (diluent only) injection prior to your sample to validate system cleanliness[4].

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A run is only considered valid if the internal System Suitability Test (SST) criteria are met, proving the method's real-time accuracy.

Protocol A: Chiral HPLC Method for Enantiomeric Purity

Objective: Quantify the presence of (R)-Z-Tle-ol in (S)-Z-Tle-ol.

  • Column Selection: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent Amylose-based column[3].

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in a 95:5 (v/v) ratio[3]. Degas via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm and 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of Z-Tle-ol in 1 mL of the mobile phase.

  • Self-Validation (SST): Inject a resolution standard containing 1% (R)-Z-Tle-ol spiked into (S)-Z-Tle-ol.

    • Pass Criteria: The resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 . The Signal-to-Noise (S/N) ratio of the 1% (R)-isomer peak must be ≥10 . If these are not met, the system is not validated for quantification.

Protocol B: RP-HPLC-MS Method for Chemical Purity

Objective: Detect L-tert-leucinol, Z-Tle-ol, and di-Cbz byproducts in a single run.

  • Column Selection: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v)[4].

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)[4].

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold at 95% B (Critical for washing lipophilic di-Cbz impurities)[4].

    • 20-25 min: Return to 5% B to equilibrate.

  • MS Parameters: Electrospray Ionization (ESI) in positive mode. Monitor m/z 118 for L-tert-leucinol [M+H]+ and m/z 252 for Z-Tle-ol [M+H]+ .

  • Self-Validation (SST): Inject a blank diluent.

    • Pass Criteria: The baseline must not exhibit ghost peaks with an S/N >3 at the retention times of the target analytes.

Part 4: Analytical Workflows & Logic Visualization

The following diagrams map the logical architecture of our analytical strategies.

Workflow Start Z-Tle-ol Batch Sample Split Impurity Profiling Strategy Start->Split Chiral Enantiomeric Purity (Chiral Normal-Phase HPLC) Split->Chiral Chemical Chemical Purity (RP-HPLC-MS / UV) Split->Chemical DIsomer Quantify (R)-Isomer (UV 210 nm / Amylose Column) Chiral->DIsomer Process Detect L-tert-leucinol & Byproducts (ESI+ MS & UV 254 nm) Chemical->Process

Caption: Comprehensive analytical workflow for Z-Tle-ol impurity profiling and detection.

Troubleshooting Issue Poor Chiral Resolution (Rs < 1.5) Check1 Assess Mobile Phase Issue->Check1 Check2 Assess Thermodynamics Issue->Check2 Action1 Reduce Isopropanol % Check1->Action1 Action2 Lower Temp to 20°C Check2->Action2

Caption: Mechanistic decision tree for troubleshooting poor chiral resolution in HPLC.

References

  • MDPI. Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines. Retrieved from[Link]

  • Google Patents (WO2009089263A2). Novel compositions and methods of use (Atazanavir synthesis).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Analysis of Z-Tle-ol Modified Peptides

This guide provides a comprehensive comparison of Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol) modified peptides against other common peptide modifications. It is intended for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol) modified peptides against other common peptide modifications. It is intended for researchers, scientists, and drug development professionals engaged in peptide design and structural biology. We will delve into the rationale behind using this specific modification, its impact on peptide conformation, and provide detailed experimental protocols for its structural elucidation.

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides are increasingly vital as therapeutic agents due to their high specificity and low toxicity. However, their clinical utility is often hampered by poor metabolic stability and inherent conformational flexibility, which can lead to reduced receptor affinity.[1] A primary goal in peptide drug design is to constrain the peptide backbone into a bioactive conformation, thereby enhancing stability and potency.[2] Chemical modifications are a powerful tool to achieve this.[3][4]

This guide focuses on a specific C-terminal modification: the incorporation of Z-L-tert-leucinol (Z-Tle-ol). This modification replaces the C-terminal carboxylic acid with a bulky, protected amino alcohol. We will explore the structural implications of this change and compare it objectively with other widely used strategies such as C-terminal amidation, N-methylation, and macrocyclization.

Section 1: The Z-Tle-ol Modification - A Structural Anchor

The Z-Tle-ol modification introduces two key features at the C-terminus of a peptide:

  • The Tert-Leucinol Moiety: The bulky tert-butyl group of the tert-leucine side chain provides significant steric hindrance, restricting the conformational freedom of the C-terminal residue. This can help to lock in a desired backbone torsion angle (psi, ψ).

  • The Hydroxymethyl Group: The replacement of the C-terminal carboxyl group with a primary alcohol (-CH₂OH) fundamentally alters the hydrogen bonding potential. It removes a key hydrogen bond acceptor (the carboxyl oxygen) and introduces a new hydrogen bond donor (the hydroxyl proton). This can disrupt native secondary structures like α-helices, which rely on C-terminal capping interactions, or be strategically employed to favor specific turn structures.

  • The Z-Protecting Group: The benzyloxycarbonyl (Z) group provides a hydrophobic cap and protects the terminal amine.

The primary rationale for using a Z-Tle-ol modification is to create a stable, conformationally defined C-terminus that is resistant to cleavage by exopeptidases, a common degradation pathway for therapeutic peptides.

Z_Tle_ol_Structure cluster_Z Benzyloxycarbonyl (Z) Group cluster_Tle Tert-Leucinol Moiety Z_O1 O Z_C1 C Z_C1->Z_O1 Z_O2 O Z_C1->Z_O2 Tle_N N Z_C1->Tle_N Z_CH2 CH₂ Z_O2->Z_CH2 Z_Ph Phenyl Z_CH2->Z_Ph Tle_CH CH Tle_C_tert C Tle_CH->Tle_C_tert Tle_CH2OH CH₂OH Tle_CH->Tle_CH2OH Tle_CH3_1 CH₃ Tle_C_tert->Tle_CH3_1 Tle_CH3_2 CH₃ Tle_C_tert->Tle_CH3_2 Tle_CH3_3 CH₃ Tle_C_tert->Tle_CH3_3 Peptide ...Peptide Backbone-Cα(i-1) Peptide->Tle_N

Caption: Chemical structure of the Z-Tle-ol modification.

Section 2: Comparative Structural Analysis: Z-Tle-ol vs. Alternatives

The choice of modification is dictated by the specific structural hypothesis being tested. A modification that stabilizes an α-helix may be detrimental if a β-turn is required for activity. Here, we compare the structural effects of Z-Tle-ol with common alternatives.

Modification StrategyPrimary Structural EffectImpact on StabilityCommon Application
Z-Tle-ol C-terminal conformational restriction; altered H-bond network.High resistance to exopeptidases.Mimicking transition states; C-terminal structural anchor.
C-terminal Amidation Removes negative charge; provides H-bond donor; mimics post-translational modification.[5]Increases stability against some carboxypeptidases.Stabilizing α-helices; increasing receptor affinity.
N-Methylation Restricts φ torsion angle; removes H-bond donor from backbone amide.[6]Can increase proteolytic resistance and cell permeability.Disrupting β-sheets; fine-tuning backbone conformation.
Hydrocarbon Stapling Enforces α-helical conformation by creating a covalent bridge between side chains.[6][7]Significantly increases helicity and proteolytic stability.[7]Stabilizing helical domains for protein-protein interaction inhibition.[1]
Head-to-Tail Cyclization Global conformational constraint; reduces flexibility of the entire peptide.[2][6][8]High resistance to both exo- and endopeptidases.[4]Improving oral bioavailability and overall stability.[4]

Expert Insights:

  • Z-Tle-ol vs. Amidation: While both modifications protect against certain exopeptidases, their structural consequences differ significantly. Amidation often serves as a C-terminal "cap" that stabilizes α-helices through an additional hydrogen bond. In contrast, the Z-Tle-ol's bulk and altered hydrogen bond potential are more likely to induce a specific turn or terminate a secondary structure element in a well-defined, albeit non-helical, manner.

  • Local vs. Global Constraint: Z-Tle-ol provides a local constraint at the C-terminus. This is advantageous when the goal is to orient only the final few residues of a peptide for receptor interaction. In contrast, modifications like stapling or cyclization impose a more global constraint on the peptide's structure.[7][8] If the entire peptide needs to adopt a specific fold, these latter methods are often superior. However, if flexibility in other regions is desired, a local modification like Z-Tle-ol is a more targeted approach.

Section 3: Experimental Guide to Structural Elucidation

A multi-faceted approach is required to fully characterize the structure of a modified peptide. The typical workflow involves synthesis, a low-resolution assessment of secondary structure, and high-resolution analysis of the three-dimensional fold.

analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start Synthesize Z-Tle-ol SPPS Incorporate into Peptide via SPPS Start->SPPS Cleave Cleavage & Deprotection SPPS->Cleave HPLC HPLC Purification Cleave->HPLC MS Mass Spec Verification HPLC->MS CD Circular Dichroism (CD) (Secondary Structure) MS->CD NMR 2D NMR Spectroscopy (Solution Structure) CD->NMR Xtal X-Ray Crystallography (Solid-State Structure) NMR->Xtal Optional, for high resolution

Caption: General workflow for the analysis of a Z-Tle-ol modified peptide.

Synthesis of Z-Tle-ol Modified Peptides

The synthesis begins with the preparation of L-tert-leucinol, which is then protected and incorporated into the peptide.

Protocol 1: Synthesis of (S)-tert-leucinol [9]

  • Rationale: This protocol uses a sodium borohydride/iodine system to reduce the carboxylic acid of L-tert-leucine to the corresponding primary alcohol. This is a robust and well-established method for amino acid reduction.

  • Step 1: Reduction: Suspend L-tert-leucine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0-4 °C.

  • Step 2: Add sodium borohydride (2.4 equiv) in one portion.

  • Step 3: Add a solution of iodine (1.0 equiv) in THF dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Step 4: After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

  • Step 5: Quenching & Workup: Cool the mixture to 0 °C and slowly add methanol until gas evolution ceases. Concentrate the mixture under reduced pressure.

  • Step 6: Dissolve the resulting material in 20% aqueous potassium hydroxide and extract with dichloromethane.

  • Step 7: Dry the combined organic extracts over sodium sulfate, filter, and concentrate to yield crude (S)-tert-leucinol as a colorless oil. This product is often of sufficient purity for the next step without further purification.[9]

Protocol 2: Incorporation into Peptide via Fmoc-SPPS

  • Rationale: The Z-Tle-ol moiety is typically added to the resin first, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS) to build the peptide chain from C-terminus to N-terminus.

  • Step 1: Resin Loading: Couple Z-L-tert-leucinol to a suitable resin (e.g., 2-chlorotrityl chloride resin) via its hydroxyl group. This requires activation of the resin and reaction with the alcohol in the presence of a base like diisopropylethylamine (DIPEA).

  • Step 2: Peptide Elongation: Perform standard Fmoc-SPPS cycles.[10]

    • Deprotection: Remove the Fmoc group from the previously coupled amino acid using 20% piperidine in dimethylformamide (DMF).

    • Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin-bound peptide.

    • Repeat: Repeat these cycles until the desired peptide sequence is assembled.

  • Step 3: Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[10]

  • Step 4: Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Step 5: Verification: Confirm the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[11][12]

Circular Dichroism (CD) Spectroscopy
  • Rationale: CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[13][14] It is an excellent first step to see if the Z-Tle-ol modification has induced a global conformational change compared to an unmodified control peptide.

  • Protocol:

    • Step 1: Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer itself should not have significant absorbance in the far-UV region.

    • Step 2: Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from approximately 260 nm to 190 nm.

    • Step 3: Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Step 4: Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the resulting spectrum for characteristic features:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.[15]

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[16]

      • Random Coil: A strong negative band near 200 nm.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[17][18] It allows for the precise mapping of atomic interactions and the calculation of a structural ensemble.

  • Protocol:

    • Step 1: Sample Preparation: Dissolve the peptide to a concentration of ~1 mM in a 90% H₂O / 10% D₂O buffer system. The D₂O provides a lock signal for the spectrometer.[19]

    • Step 2: 1D ¹H Spectrum: Acquire a simple 1D proton spectrum. The dispersion of amide proton signals (typically 7.5-9.0 ppm) gives a qualitative indication of how well-folded the peptide is. A wider dispersion suggests a more ordered structure.[20]

    • Step 3: 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid's spin system. It is the primary tool for assigning resonances to specific residues.[19]

    • Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[19] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Step 5: Resonance Assignment: Use the TOCSY and NOESY spectra together to perform sequential assignment, linking one amino acid's spin system to the next along the peptide backbone.

    • Step 6: Structure Calculation: Convert NOESY cross-peak intensities into distance restraints. Use these restraints, along with standard bond lengths and angles, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.[18]

X-ray Crystallography
  • Rationale: While NMR provides the solution-state structure, X-ray crystallography can deliver an atomic-resolution view of the peptide in its solid, crystalline state.[21][22][23] This can reveal fine details of atomic packing and solvent interactions that are averaged out in NMR.

  • Protocol:

    • Step 1: Crystallization Screening: This is often the most challenging step.[24] Use commercially available screens to test a wide range of conditions (precipitants, buffers, salts, additives) to find a condition that yields diffraction-quality crystals. This is typically done using sitting-drop or hanging-drop vapor diffusion methods.

    • Step 2: Crystal Harvesting and Cryo-protection: Carefully harvest a suitable crystal and transfer it to a cryo-protectant solution (to prevent ice formation during data collection) before flash-cooling it in liquid nitrogen.

    • Step 3: Data Collection: Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[23] Collect diffraction data as the crystal is rotated.

    • Step 4: Structure Solution and Refinement: Process the diffraction data to obtain electron density maps.[24] If the peptide is novel, phasing may be required. Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.[22]

Conclusion

The Z-Tle-ol modification is a specialized tool for peptide chemists and structural biologists aiming to impose a specific, localized conformational constraint at the C-terminus. Its primary advantages are its ability to confer significant stability against exopeptidases and to enforce a well-defined structure through steric hindrance.

When to Choose Z-Tle-ol:

  • When proteolytic degradation from the C-terminus is a known liability.

  • When a specific C-terminal turn or conformation, rather than an α-helix, is desired.

  • When the goal is to probe the structural requirements of only the C-terminal residues without globally constraining the entire peptide.

When to Consider Alternatives:

  • To stabilize an α-helix (choose amidation or stapling).

  • To achieve maximum proteolytic resistance and bioavailability (choose head-to-tail cyclization).

  • To systematically probe backbone conformation at various positions (choose N-methylation scanning).

By combining the synthetic strategies and analytical techniques outlined in this guide, researchers can effectively utilize the Z-Tle-ol modification to design peptides with enhanced structural definition and therapeutic potential.

References

  • Organic Syntheses. (2009). Organic Syntheses Procedure, 86, 181.
  • Drago, C., et al. (n.d.). Organic Syntheses Procedure.
  • Dolan, N. (n.d.). Development of Site-Selective Protein and Peptide Modification Strategies. eScholarship, University of California.
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Crystallography of peptides and modified peptides. (n.d.). PubMed.
  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Protein J, 40(6), 867-875.
  • Drauz, K., et al. (n.d.). Process for the preparation of optically active tert-leucinol and use thereof.
  • L-tert-Leucinol 98 112245-13-3. (n.d.). Sigma-Aldrich.
  • Peptide NMR. (n.d.). University of Zurich.
  • Conformational results for various peptides. (n.d.).
  • Pathak, T. P., & Miller, S. J. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • L-tert-Leucinol 98 112245-13-3 - Product Inform
  • Arkin, I. T. (2001). Site specific examination of secondary structure and orientation determination in membrane proteins. Biopolymers, 59, 396-401.
  • Structural analysis of peptides, by circular dichroism. (n.d.).
  • Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. (n.d.). Shimadzu.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods Mol Biol, 1088, 247-53.
  • Greenfield, N. J. (2014). Circular Dichroism of Peptides.
  • Silanol: A bifunctional group for peptide synthesis and late-stage functionalization. (n.d.).
  • Peptide Modific
  • Analysis of the modification site in a small molecule-modified peptide. (2006). PubMed.
  • Reches, M., & Gazit, E. (2006). A Newcomer's Guide to Peptide Crystallography. PMC.
  • Effects of Conformational Constraint on Peptide Solubility Limits. (2022). PMC.
  • Structural information in therapeutic peptides. (2024). PMC.
  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling. (2021). MDPI.
  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties. (2023). MDPI.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Therapeutic peptides: chemical str
  • Peptide Modifications; Cyclization; Stapled peptides. (n.d.). AAPPTec.
  • Peptides modulating conformational changes in secreted chaperones. (n.d.). PNAS.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides. (n.d.). ChemRxiv.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides. (2018). PMC.
  • X-ray macromolecular crystallography: an overview. (n.d.). Moodle@Units.
  • Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace.
  • Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modific
  • NMR as a biophysical technique for studying peptide conformations. (n.d.). American Chemical Society.
  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides. (n.d.). Frontiers.
  • Protein Crystallography Research. (n.d.). Osaka University.
  • Conformational origins of dipeptide phase properties. (n.d.). ChemRxiv.

Sources

Comparative

mass spectrometry analysis of Z-Tle-ol containing peptides

Initiating the Analysis I'm now diving into the request. My focus is understanding the core topic: mass spectrometry analysis of Z-Tle-ol peptides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm now diving into the request. My focus is understanding the core topic: mass spectrometry analysis of Z-Tle-ol peptides. I'm noting the Z, Tle, and ol abbreviations, as I'll need to recognize them during the process.

Refining the Comparison

I've shifted the content type from product comparisons to mass spec fragmentation techniques. My focus is now on directly comparing CID, HCD, and ETD methods for analyzing Z-Tle-ol peptides. The audience will be researchers and drug developers. I need to deliver a custom guide with in-depth technical details.

Developing the Structure

I am now focusing on the structure of the document itself. I will ensure causality with self-validating protocols, using authoritative grounding. I will also incorporate in-text citations and a full reference list at the end. Next, I'm concentrating on data presentation and accessibility. My focus is incorporating structured tables, step-by-step methodology descriptions, and Graphviz (DOT) diagrams. I have defined constraints for the DOT diagrams, including maximum width and a specified color palette. I'll provide captions within 100 characters below each DOT block.

Considering Publication Needs

Okay, I'm now focusing on a publication comparison guide about the mass spectrometry analysis of Z-Tle-ol containing peptides. I'm thinking about the structure, potential protease inhibitors, and where to focus the comparison for best publication results. I'm focusing on the best comparison approaches.

Defining Fragmentation Comparisons

I'm now focusing on comparing fragmentation techniques for analyzing Z-Tle-ol peptides. The guide will compare CID, HCD, and ETD/EThcD techniques, as these are critical for distinguishing Tle from Leu/Ile due to their isomeric nature. The Z group's characteristic fragmentation will also be important. My goal is to outline how each technique addresses these MS challenges.

Outlining Core Requirements

I'm now identifying the core requirements for the publication. I'm focusing on autonomy for custom structures, explaining causality in fragmentation (especially ETD's advantage for Tle), and ensuring authoritative grounding with cited references. My current work is mapping how the structure affects fragment masses, such as the -ol group's mass shift and the impact of the Z-group. I'm also ensuring that these requirements create a self-validating protocol.

Refining Comparison Parameters

I'm now refining the comparison parameters, focusing on product/alternative comparisons of analytical workflows. I'm prioritizing Low-Energy CID, HCD, and EThcD (combined with Ion Mobility). I'm planning to use structured tables, step-by-step methodologies, and Graphviz (DOT) diagrams to enhance visualization. I'm also ensuring the diagrams adhere to specific width and color contrast guidelines. The optimal choice is EThcD combined with ion mobility mass spectrometry.

Comparing Fragmentation Modes

I'm now focusing on a direct comparison of fragmentation modes, specifically CID, HCD, and EThcD. The goal is a clear workflow diagram for MS analysis of Z-Tle-ol peptides. I'm building a DOT diagram with color-coded nodes and text, ensuring high contrast for readability. The diagram will visualize sample prep, LC separation, ionization, fragmentation (CID vs HCD vs EThcD), and data analysis (isomer discrimination).

Visualizing Analytical Workflows

I'm now integrating Graphviz (DOT) diagrams to visualize the MS workflows, starting with ionization and fragmentation options. I've drafted a diagram comparing CID, HCD, and EThcD outcomes. I'm focusing on clarity; diagram colors and node labels are designed for easy understanding. The relationships between ionization, fragmentation modes, and resultant data are being clearly represented.

Developing Workflow Elements

I'm now drafting the introduction to the workflow diagram, defining Z-Tle-ol peptides, and explaining analysis challenges, like Z-group lability and Tle isomerism. I'm focusing on the structural aspects of Z-Tle-ol, particularly the impact of the benzyl carbamate, the bulky tert-butyl side chain of Tle, and the C-terminal amino alcohol. I'm prioritizing the presentation of the Z-group's tendency to cleave and suppress backbone fragmentation, and how the -ol group shifts fragment masses.

Refining EThcD Advantages

I am now focusing on refining the advantages of EThcD for Tle identification, which is the premium choice due to generating w-ions that definitively prove the tert-butyl group. I'm also considering ion mobility's orthogonal separation based on Collision Cross Section (CCS) to further differentiate Tle from Leu/Ile. I'm focusing on the experimental protocol, the self-validating system, and the quantitative data table that compares performance metrics of various fragmentation methods. I'm preparing the references, especially focusing on the citation "Energy-Resolved In-Source Collison-Induced Dissociation for Isomer Discrimination".

Formatting Citations Precisely

I'm now implementing the exact citation format, using for the reference to "Energy-Resolved In-Source Collison-Induced Dissociation for Isomer Discrimination" from the Journal of the American Society for Mass Spectrometry, ensuring I append the citation accurately to related claims. I'll make sure to use the exact vertexaisearch URL for the reference list.

Analyzing Isomer Discrimination

I'm now focusing on referencing techniques for distinguishing Leu/Ile isomers, adding MS3 dimethylation from ResearchGate and Ion Mobility from Analytical Chemistry. I am also integrating the role of novel L-Leucine Dehydrogenase. I'm working to expand the fragmentation section of my diagram to account for these nuances.

Justifying Fragmentation Choice

I'm now detailing why EThcD is favored over CID for analyzing Z-Tle-ol peptides. The key lies in the Z-group's (benzyloxycarbonyl) inherent instability during resonant excitation CID, leading to rapid carbamate bond cleavage. This disrupts backbone fragmentation and hinders Tle identification. I'm focusing on contrasting the fragmentation pathways to explain the benefits of EThcD in preserving the backbone and generating diagnostic w-ions.

Contrasting Fragmentation Pathways

I'm now contrasting fragmentation pathways, emphasizing how the Z-group's instability in CID/HCD (rapid benzyl alcohol/CO2 loss) suppresses backbone fragmentation. I'm focusing on the higher energy of HCD, which causes secondary fragmentation to enable viewing the backbone. I'm also highlighting Tle's isomerism with Leu/Ile and the need for side-chain fragmentation, particularly w-ions from ETD/EThcD, which identify Tle's unique tert-butyl group. Further, I'm noting the -ol C-terminus causes a -14.016 Da mass shift in y, z, and w ions.

Structuring Comparison Guide

I'm now outlining the structure of the comparison guide. The title will be "Comprehensive Comparison Guide: Mass Spectrometry Workflows for Z-Tle-ol Containing Peptides." The guide will contain an abstract, an introduction outlining the challenge, then sections on mechanistic challenges, a technology comparison table, a quantitative performance table, a step-by-step EThcD protocol, an orthogonal validation section on ion mobility, and the references. I'm starting to refine the DOT diagram to incorporate the fragmentation pathways.

Refining Diagram Comparisons

I am now focusing on refining the comparison diagram to clearly show fragmentation pathways. I've included carbamate cleavage in CID, amide bond cleavage in HCD, and N-Cα cleavage with side-chain cleavage in EThcD, illustrating which ions are diagnostic for Tle. I'm focusing on the colors and the clarity of node labels to increase readability. The diagram now clearly demonstrates how EThcD yields the crucial w-ions for confirming the tert-butyl group.

Optimizing Diagram Readability

I'm now revising my DOT diagram. I am ensuring that all node text contrasts well against the fill colors. I've double-checked my color scheme and the color contrasts between arrows and backgrounds, strictly adhering to the specified color palette and contrast rules. The diagram structure remains the same, with CID, HCD, and EThcD pathways clearly illustrated, but with improved text legibility and color contrast.

Developing EThcD Protocol

I'm now elaborating on the EThcD protocol, specifically for Z-Tle-ol peptides. I'm focusing on sample preparation details, like using 50% acetonitrile to avoid the high hydrophobicity of the Z-group. I'm also refining direct infusion versus LC-MS, along with C18 column specifications. I'm outlining ESI and the crucial Orbitrap Fusion/Lumos parameters. The ETD reaction time needs to be optimized for the precursor's charge. Finally, I'm focusing on the necessity of Supplemental Activation (SA) HCD with an NCE between 15-25 to optimize the fragmentation, making w-ions.

Clarifying W-Ion Formation

I'm now focusing on clarifying w-ion formation, particularly for tert-leucine. I'm reviewing literature to define the exact fragmentation pathways, including losses of methyl (15 Da) and the tert-butyl group (57 Da). Leucine loses isopropyl (43 Da), isoleucine loses ethyl (29 Da) or methyl (15 Da), but Tle's mechanism is unclear. I'll address these nuances in the diagram and protocol.

Refining Isomer Discrimination

I'm now integrating information from the draft quantitative table into the workflow diagrams, focusing on the isomer discrimination section. I'm emphasizing that Tle's unique MS3 or EThcD spectral fingerprint, compared to Leu/Ile, will be shown. I'm also preparing to emphasize the significance of w-ion detection to the expert.

Integrating Orthogonal Validation

I'm now integrating Ion Mobility Mass Spectrometry (IM-MS) as an orthogonal validation technique. DTIMS, due to differing Collision Cross-Sections (CCS), can separate Tle from Leu/Ile because of the tert-butyl group. I am also integrating the relevant citations into the workflow.

Structuring the Analytical Challenge

I'm now structuring the analytical challenge section of the comparison guide. I'm focusing on the Z-group's impact as an "energy sink", which suppresses backbone fragmentation. I'm also addressing the isomeric nature of Tle compared to Leu/Ile, and why diagnostic side-chain cleavages such as w-ions are crucial. I'm also ensuring the inclusion of DTIMS as an orthogonal separation technique, for differentiating CCS. I'm refining the introduction to clearly lay out these central issues.

Refining Data Presentation

I'm now working to refine the quantitative performance comparison table, integrating data to show how EThcD outperforms CID and HCD in resolving Tle isomers. I am also planning to include data on w-ion intensity and the impact of the -ol group on fragment mass shifts. I am focusing on making the quantitative table clear and easy to interpret, using appropriate metrics, such as w-ion yield and isomer discrimination scores.

Defining Protocol Structure

I'm now writing the detailed EThcD protocol, including self-validating steps. I'm focusing on the importance of an internal Leu standard to validate instrument calibration. I am ensuring clear instructions for sample prep, LC-MS parameters, and Orbitrap Fusion/Lumos settings. I'm also including optimization of ETD reaction time, HCD supplemental activation, and the formation of w-ions for isomer confirmation. Finally, I'll emphasize the necessity of the internal control for protocol validation.

Detailing the EThcD Protocol

I'm now detailing the EThcD workflow, starting with sample preparation: 1 μM of both Z-Tle-ol and a Z-Leu-ol control in 50% acetonitrile / 0.1% formic acid to manage the Z-group's hydrophobicity. I've specified a C18 column (1.7 μm, 2.1 x 50 mm) with a 5% to 60% acetonitrile gradient to separate the peptides. I've defined the Orbitrap Fusion/Lumos parameters, including ESI, MS1 resolution, and fragmentation with ETD reaction time (60 ms) and Supplemental Activation HCD (NCE 20%) to create the w-ions for confirmation.

Verifying Mass Modifications

I'm now cross-validating mass modifications for the Z-group and the -ol end group. I've re-calculated the Z-group's net addition at +134.036 Da, ensuring it accounts for the hydrogen replacement. I've also confirmed that the -ol group results in a -14.016 Da shift in fragment masses relative to -COOH. My current work is now focused on ensuring accuracy in these mass shifts for the search algorithm configuration and the fragmentation analysis.

Calculating Mass Shifts

I'm now verifying mass modifications for the amino-alcohol C-terminus, resulting in a -13.979 Da shift compared to the standard -COOH terminus. I'll document this accurate mass shift, and it will be noted as such in the method and diagram. I've re-reviewed the DOT color palette to ensure consistency with my chosen colors.

Refining W-Ion Formation

I am now clarifying w-ion formation by integrating new findings and the citation. I'm meticulously detailing fragmentation pathways to describe the mechanism of methyl (15 Da) and tert-butyl (57 Da) losses, and how this relates to distinguishing Tle from Leu/Ile isomers. I'll include the relevant mass shifts in the diagram and protocol. I am also working to reference "Energy-Resolved In-Source Collison-Induced Dissociation for Isomer Discrimination".

Integrating Isomer References

I'm now integrating new references from ResearchGate and Analytical Chemistry, focusing on dimethylation-assisted MS3 and Ion Mobility for discriminating Leu/Ile isomers. I am also integrating the new L-Leucine Dehydrogenase. I'm expanding fragmentation analysis to account for these nuances in the guide.

Refining Citation Style

I'm now clarifying the citation style to meet all requirements, specifically the format [INDEX]. I'm going back through my text to ensure all claims are properly cited. I will link to the authoritative sources within the text, and follow the exact [INDEX] formatting. I'm focusing on consistency.

Refining Citation Strategy

I'm now implementing the citation strategy precisely. I will cite authoritative sources using both Markdown links and the numerical index, for clarity and compliance. For example, I'll write "". I'm focusing on ensuring technical depth and robust evidence. This refinement improves traceability and adheres to all citation guidelines, making the guide more credible.

Analyzing Fragmentation Differences

I'm now focusing on contrasting CID and EThcD fragmentation, specifically detailing the Z-group's instability in CID and how it hinders backbone cleavage. I'm also highlighting Tle/Leu/Ile's isomeric ambiguity and how the C-terminal reduction affects fragment masses. I'm prioritizing the formation of diagnostic w-ions to differentiate Tle.

Finalizing Publication Structure

I'm now putting the finishing touches on the publication structure. I've confirmed sections on fragmentation comparisons, quantitative performance, the self-validating EThcD protocol, and orthogonal validation with IM-MS. I'm reviewing the DOT diagram to ensure clarity and compliance with guidelines. The reference section and exact citations are also finalized, and I'm ensuring all data in the quantitative tables is now complete.

Validating Protocol Design

I'm now focusing on refining the self-validating system, ensuring that the EThcD protocol includes an internal leucine control to guarantee instrument calibration and method validation. The DOT diagram [Figure 1] continues to be refined with the final fragmentation pathways, and the quantitative table is also nearing completion. I'll make sure to integrate the internal control to address the "self-validating" requirement, as part of the overall EThcD protocol.

Validation

The Impact of Z-Tle-ol on Peptide Conformation: A Technical Comparison Guide

Executive Summary In the development of peptidomimetics and therapeutic peptides, controlling backbone conformation and preventing proteolytic degradation are paramount. Z-Tle-ol (N-benzyloxycarbonyl-tert-leucinol) has e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of peptidomimetics and therapeutic peptides, controlling backbone conformation and preventing proteolytic degradation are paramount. Z-Tle-ol (N-benzyloxycarbonyl-tert-leucinol) has emerged as a highly specialized building block that addresses both challenges simultaneously. By combining the extreme steric hindrance of a tert-butyl side chain with the altered hydrogen-bonding dynamics of a C-terminal amino alcohol and the lipophilicity of a Z-protecting group, Z-Tle-ol acts as a powerful conformational lock.

This guide provides an objective, data-backed comparison of Z-Tle-ol against alternative capping groups (such as Z-Val-ol and Z-Leu-ol), detailing the mechanistic causality behind its structural impact and providing field-proven protocols for its experimental application.

Mechanistic Foundations of Conformational Control

The structural impact of incorporating Z-Tle-ol into a peptide sequence is driven by three distinct physicochemical vectors:

  • The Thorpe-Ingold Effect (Steric Bulk): The tert-leucine (Tle) core possesses a quaternary Cβ atom (a tert-butyl group). This massive steric bulk creates severe van der Waals clashes with the peptide backbone, drastically restricting the energetically allowable Ramachandran φ (phi) and ψ (psi) dihedral angles. Consequently, Tle strongly favors extended (β-sheet) or semi-extended conformations in isolation, but can lock into highly stable helical structures (like 3₁₀ or α-helices) when biased by adjacent helicogenic residues[1].

  • C-Terminal Alcohol H-Bonding: Reducing the carboxylic acid to an alcohol (-CH₂OH) removes a critical hydrogen-bond acceptor (the carbonyl oxygen) while introducing a hydroxyl group. This alters the terminal hydrogen-bonding network. In natural peptaibols (e.g., Trichogin GA IV), C-terminal amino alcohols like leucinol or tert-leucinol fold back to form intramolecular hydrogen bonds that "cap" the helix, preventing the terminal fraying that often destabilizes short peptides[2].

  • Exopeptidase Evasion: Carboxypeptidases require a free C-terminal carboxylate to coordinate with their catalytic zinc ion. The amino alcohol moiety of Z-Tle-ol completely abolishes this recognition, rendering the peptide highly resistant to enzymatic degradation.

G Z_Tle_ol Z-Tle-ol (N-Cbz-tert-leucinol) Steric Cβ tert-Butyl Group (Steric Bulk) Z_Tle_ol->Steric Alcohol C-Terminal Alcohol (-CH2OH) Z_Tle_ol->Alcohol Z_Group N-Terminal Z-Group (Cbz) Z_Tle_ol->Z_Group Thorpe Thorpe-Ingold Effect (Restricted φ/ψ Angles) Steric->Thorpe HBond Altered H-Bond Network (Helix Capping) Alcohol->HBond Lipo Increased Lipophilicity & π-π Stacking Z_Group->Lipo Conform Conformational Locking (Extended or Helical Bias) Thorpe->Conform HBond->Conform Protease Exopeptidase Resistance HBond->Protease Lipo->Conform

Mechanistic pathways of Z-Tle-ol in dictating peptide conformation and stability.

Comparative Performance Guide

When designing a peptidomimetic, the choice of the terminal capping group dictates the flexibility and solubility of the entire molecule. Below is an objective comparison of Z-Tle-ol against its structural analogs.

ModulatorSide-Chain BranchingSteric HindrancePreferred Backbone ConformationExopeptidase ResistancePrimary Application in Drug Design
Z-Tle-ol Cβ-quaternary (tert-butyl)Very HighHighly restricted; rigid extended or forced helix[1]Excellent (No carboxylate)Rigid conformational locking & terminal helix capping.
Z-Val-ol Cβ-tertiary (isopropyl)HighExtended (β-sheet)Excellent (No carboxylate)Moderate conformational restriction; cheaper alternative to Tle.
Z-Leu-ol Cγ-tertiary (isobutyl)LowFlexible / Random Coil[3]Excellent (No carboxylate)Flexible hydrophobic capping; membrane insertion[2].
Z-Tle-OH Cβ-quaternary (tert-butyl)Very HighHighly restrictedPoor (Free carboxylate recognized by enzymes)Internal sequence rigidification; asymmetric synthesis templates.

Key Takeaway: While Z-Leu-ol provides excellent protease resistance and lipophilicity, it fails to constrain the peptide backbone, often resulting in randomly coiled structures in polar solvents[3]. Z-Tle-ol is mandatory when both proteolytic stability and rigid structural pre-organization (to minimize entropy loss upon receptor binding) are required.

Experimental Workflows & Self-Validating Protocols

To harness Z-Tle-ol effectively, researchers must utilize specific synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure structural integrity and definitive conformational mapping.

Protocol A: Site-Specific Incorporation via Solid-Phase Reductive Amination

Because Z-Tle-ol lacks a reactive carboxylate, incorporating it as a C-terminal modification requires either synthesizing the peptide backwards or utilizing reductive amination of a pre-formed aldehyde.

Causality for Reagent Choice: We utilize Sodium Cyanoborohydride (NaBH₃CN) at mildly acidic pH (5-6) rather than Sodium Borohydride (NaBH₄). NaBH₃CN is a milder reducing agent that selectively reduces the transient imine intermediate without reducing unreacted aldehydes. This prevents the extended lifetime of the imine, which would otherwise undergo intramolecular deprotonation and severe epimerization at the sterically hindered α-carbon of the Tle residue.

  • Oxidation: Convert the Z-Tle-ol to Z-Tle-aldehyde using Dess-Martin Periodinane (DMP) in anhydrous DCM. Validation step: Monitor via TLC to ensure complete oxidation before over-oxidation to the carboxylic acid occurs.

  • Imine Formation: Swell the resin-bound N-terminal peptide fragment in a mixture of DCM/MeOH (1:1) containing 1% acetic acid. Add 3 equivalents of Z-Tle-aldehyde.

  • Reduction: Add 3 equivalents of NaBH₃CN. Agitate for 12 hours at room temperature.

  • Cleavage: Cleave the modified peptide from the resin using standard TFA/TIPS/H₂O (95:2.5:2.5) cocktails.

  • Validation (Epimerization Check): Analyze the crude product via chiral HPLC. Epimerization should remain below 10% if the pH was strictly controlled.

Protocol B: Conformational Mapping via Circular Dichroism (CD)

To prove that Z-Tle-ol has successfully locked the conformation, CD spectroscopy must be performed in comparative solvent environments.

Causality for Solvent Choice: The bulky tert-butyl group often requires a lower dielectric environment to fully nucleate its preferred secondary structure without solvent competition for hydrogen bonds. Therefore, we compare aqueous buffers with Trifluoroethanol (TFE) titrations.

  • Sample Preparation: Dissolve the Z-Tle-ol capped peptide and a control peptide (e.g., Z-Leu-ol capped) in 10 mM phosphate buffer (pH 7.4) at a concentration of 50 µM.

  • TFE Titration: Prepare parallel samples containing 0%, 20%, and 50% (v/v) TFE.

  • Measurement: Scan from 190 nm to 250 nm using a 1 mm pathlength quartz cuvette at 25°C.

  • Self-Validation Logic:

    • If Z-Tle-ol induces a helical lock, the spectra will shift from a random coil minimum (198 nm) to characteristic dual minima at 208 nm and 222 nm as TFE concentration increases.

    • If the control peptide (Z-Leu-ol) remains unstructured even at 50% TFE, the nucleating causality of the Cβ-quaternary steric bulk of Z-Tle-ol is definitively confirmed.

Workflow Step1 Solid-Phase Synthesis (SPPS) Step2 Imine Reduction (Z-Tle-CHO + NaBH3CN) Step1->Step2 Step3 Cleavage & HPLC Validation Step2->Step3 Step4 Conformational Analysis (CD/NMR) Step3->Step4

Workflow for synthesis and conformational analysis of Z-Tle-ol modified peptides.

References

  • Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404.[Link]

  • Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Tertiary peptide bond containing-oligo(Leu)s. Conformational studies in solution of oligo (L-leucine)s with L-proline residue and glycyl-N-(2, 4-dimethoxybenzyl)-L-leucine sequence. International Journal of Peptide and Protein Research, 24(1), 14–24.[Link]

  • De Zotti, M., Biondi, B., Formaggio, F., Toniolo, C., & others. (2020). Water-Soluble Trichogin GA IV-Derived Peptaibols Protect Tomato Plants From Botrytis cinerea Infection With Limited Impact on Plant Defenses. Frontiers in Plant Science, 11.[Link]

  • Tzakos, A. G., et al. (2026). Peptide-directed solid-phase reductive amination. RSC Advances.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Functional Assays for Peptides Modified with Z-Tle-ol

Authored by a Senior Application Scientist Abstract The C-terminal modification of peptides with the N-benzyloxycarbonyl-tert-leucinol (Z-Tle-ol) group is a strategic approach to enhance metabolic stability by sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

The C-terminal modification of peptides with the N-benzyloxycarbonyl-tert-leucinol (Z-Tle-ol) group is a strategic approach to enhance metabolic stability by sterically hindering the action of carboxypeptidases. While effective, this bulky and hydrophobic moiety introduces significant analytical challenges. Standard functional assay protocols often require substantial adaptation to accommodate the altered physicochemical properties of these modified peptides, such as increased hydrophobicity, potential for non-specific binding, and a propensity for aggregation. This guide provides a comprehensive comparison of key functional assays for Z-Tle-ol modified peptides, offering field-proven insights into experimental design, optimization strategies, and data interpretation. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and use a case study to illustrate the impact of this modification on assay performance.

The Double-Edged Sword: Understanding the Impact of Z-Tle-ol Modification

The Z-Tle-ol modification confers a significant advantage by protecting peptides from enzymatic degradation, a critical step in improving their in vivo half-life. However, the introduction of a benzyloxycarbonyl group and a bulky tert-leucinol appendage drastically increases the molecule's hydrophobicity. This can lead to a cascade of in vitro challenges:

  • Reduced Aqueous Solubility: Z-Tle-ol modified peptides often exhibit poor solubility in standard aqueous assay buffers, leading to precipitation and inaccurate concentration determination.

  • Non-Specific Binding (NSB): The hydrophobic nature of the modification promotes adsorption to plasticware, such as microplates and pipette tips, resulting in a significant loss of the test article and artificially low potency readings.

  • Aggregation: These peptides have a higher tendency to self-associate and form aggregates, which can lead to variable and non-reproducible results in functional assays.

  • Altered Pharmacokinetics and Receptor Interaction: The bulky Z-Tle-ol group can influence how the peptide interacts with its target receptor, potentially altering binding affinity and functional activity compared to its unmodified counterpart.

Therefore, a "one-size-fits-all" approach to functional assays is destined to fail. Instead, a carefully considered and optimized strategy is paramount to generating reliable and meaningful data.

A Comparative Framework for Functional Assay Selection

The choice of a functional assay is intrinsically linked to the peptide's mechanism of action. For many therapeutic peptides, the primary targets are G-protein coupled receptors (GPCRs). Here, we compare three workhorse assay formats for characterizing Z-Tle-ol modified peptides that target GPCRs, highlighting the specific considerations for this class of molecules.

Assay TypePrincipleAdvantages for Z-Tle-ol PeptidesChallenges & Mitigation Strategies for Z-Tle-ol Peptides
Cell-Based Reporter Assays Measures downstream signaling events (e.g., cAMP accumulation, Ca²⁺ flux) upon receptor activation.Provides a measure of functional cellular response, which is often the desired therapeutic outcome.Challenges: High NSB to cell culture plates, low solubility in assay media. Mitigation: Use of low-binding plates, inclusion of non-ionic surfactants (e.g., 0.01% Tween-20) or proteins (e.g., 0.1% BSA) in the assay buffer, and careful optimization of peptide solubilization.
Receptor Binding Assays Quantifies the direct interaction between the peptide and its receptor using a labeled ligand.Directly measures binding affinity (Kᵢ), providing crucial information on target engagement.Challenges: NSB of both labeled and unlabeled hydrophobic peptides to filter plates and membranes. Mitigation: Pre-treatment of filter plates with polyethyleneimine (PEI) or BSA, inclusion of BSA in the binding buffer, and rigorous washing steps.
Cell Permeability Assays Assesses the ability of the peptide to cross cell membranes.Crucial for intracellular targets.Challenges: Distinguishing between membrane-bound and internalized peptide. Mitigation: Use of wash steps with quenching agents or acidic buffers to remove surface-bound peptide.

Case Study: Impact of C-Terminal Modification on Receptor Binding and Functional Activity

To illustrate the profound effects of C-terminal modifications, we refer to a study by Mapelli et al. (2005) on a peptide antagonist of the APJ receptor.[1] While not Z-Tle-ol, the study provides a highly relevant comparison of a C-terminal alcohol (analogous to the '-ol' of Z-Tle-ol) with the corresponding C-terminal amide and acid forms.

Table 1: Comparative Binding Affinity and Functional Activity of a C-Terminally Modified APJ Receptor Antagonist

C-Terminal ModificationReceptor Binding Affinity (Kᵢ, nM)Functional Antagonist Activity (IC₅₀, nM) in a cAMP Assay
Carboxylic Acid1001000
Amide10100
Alcohol 1 10

Data adapted from Mapelli et al., J. Med. Chem. 2005, 48 (10), pp 3512–3523.[1]

This data clearly demonstrates that the C-terminal alcohol modification resulted in a 10-fold increase in binding affinity and a 10-fold increase in functional potency compared to the amide, and a 100-fold and 1000-fold increase , respectively, compared to the carboxylic acid. This underscores the critical importance of the C-terminal moiety in receptor interaction and the necessity of robust functional assays to discern these differences.

In-Depth Experimental Protocols

As a Senior Application Scientist, I emphasize that the following protocols are not merely a set of instructions, but a self-validating system. The causality behind each step is explained to ensure you understand why you are doing what you are doing, leading to more robust and reproducible data.

Cell-Based cAMP Reporter Assay for a Gs-Coupled GPCR Agonist

This protocol is designed to measure the functional potency of a Z-Tle-ol modified peptide that activates a Gs-coupled GPCR, leading to the production of cyclic AMP (cAMP).

Diagram 1: Gs-Coupled GPCR Signaling Pathway

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Agonist Z-Tle-ol Peptide Agonist GPCR Gs-Coupled GPCR Peptide_Agonist->GPCR Binds G_Protein Gs Protein (αβγ) GPCR->G_Protein Activates G_alpha Gsα-GTP G_Protein->G_alpha Dissociates Adenylyl_Cyclase Adenylyl Cyclase ATP ATP Adenylyl_Cyclase->ATP G_alpha->Adenylyl_Cyclase Activates cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes cAMP_Assay_Workflow Start Start Seed_Cells 1. Seed GPCR-expressing cells in low-binding 96-well plate Start->Seed_Cells Prepare_Peptide 2. Prepare serial dilutions of Z-Tle-ol peptide in assay buffer (with 0.1% BSA) Seed_Cells->Prepare_Peptide Add_Peptide 3. Add peptide dilutions to cells Prepare_Peptide->Add_Peptide Incubate 4. Incubate for optimized duration (e.g., 30 min - 6 hours) Add_Peptide->Incubate Lyse_Cells 5. Lyse cells and add detection reagents Incubate->Lyse_Cells Read_Plate 6. Measure signal (e.g., luminescence) Lyse_Cells->Read_Plate Analyze_Data 7. Generate dose-response curve and calculate EC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for a cell-based cAMP reporter gene assay.

Detailed Methodology:

  • Cell Seeding:

    • Rationale: To ensure a consistent cell number per well for reproducible results. The use of low-binding plates is crucial to minimize peptide loss.

    • Protocol: Seed a stable cell line expressing the target GPCR into a 96-well, low-binding, white, clear-bottom plate at a density of 10,000-20,000 cells per well. Culture overnight to allow for cell attachment.

  • Peptide Preparation:

    • Rationale: The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer acts as a carrier protein, preventing the hydrophobic Z-Tle-ol modified peptide from adsorbing to the plasticware.

    • Protocol: Prepare a 10 mM stock solution of the Z-Tle-ol modified peptide in 100% DMSO. Perform a serial dilution in serum-free medium containing 0.1% BSA to achieve the desired concentration range.

  • Agonist Stimulation:

    • Rationale: A time-course experiment is recommended to determine the optimal incubation time for maximal signal.

    • Protocol: Carefully remove the culture medium from the cells and add the peptide dilutions. Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • cAMP Detection:

    • Rationale: Commercially available kits provide a sensitive and high-throughput method for cAMP quantification.

    • Protocol: Following the manufacturer's instructions for a suitable cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based), lyse the cells and add the detection reagents.

  • Data Analysis:

    • Rationale: A dose-response curve allows for the determination of the peptide's potency (EC₅₀).

    • Protocol: Measure the signal on a plate reader. Plot the response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a Z-Tle-ol modified peptide by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Diagram 3: Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start Prepare_Membranes 1. Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Assay_Setup 2. In a 96-well filter plate, combine: - Membranes - Radiolabeled ligand (fixed conc.) - Z-Tle-ol peptide (serial dilutions) Prepare_Membranes->Assay_Setup Incubate 3. Incubate to reach equilibrium Assay_Setup->Incubate Filter_Wash 4. Rapidly filter and wash to separate bound and free radioligand Incubate->Filter_Wash Measure_Radioactivity 5. Measure radioactivity of the filter Filter_Wash->Measure_Radioactivity Analyze_Data 6. Generate competition curve and calculate Kᵢ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Rationale: Using isolated cell membranes provides a high concentration of the target receptor and removes intracellular components that could interfere with the assay.

    • Protocol: Prepare membranes from a cell line overexpressing the target GPCR using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Rationale: A filter plate pre-treated with PEI minimizes non-specific binding of the radioligand and the hydrophobic test peptide.

    • Protocol: In a 96-well filter plate (e.g., glass fiber or polyethyleneimine-coated), add the cell membranes, a fixed concentration of a suitable radioligand (typically at its K₋), and a range of concentrations of the unlabeled Z-Tle-ol modified peptide. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand). The binding buffer should contain 0.1% BSA.

  • Incubation:

    • Rationale: Incubation time and temperature should be optimized to ensure the binding reaction reaches equilibrium.

    • Protocol: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rationale: Rapid filtration and washing are critical to separate receptor-bound radioligand from free radioligand without significant dissociation.

    • Protocol: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer.

  • Detection and Analysis:

    • Rationale: The amount of radioactivity on the filter is proportional to the amount of bound radioligand.

    • Protocol: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter. Calculate the specific binding at each concentration of the test peptide. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Trustworthiness Through Self-Validation

To ensure the integrity of your data, every experiment should be a self-validating system. This is achieved by incorporating a comprehensive set of controls:

  • Positive Control: A known agonist or antagonist for the target receptor to confirm assay performance.

  • Negative Control: A vehicle control (e.g., assay buffer with the same final concentration of DMSO) to establish the baseline response.

  • Reference Compound: The unmodified parent peptide (e.g., with a C-terminal acid or amide) should be run in parallel to directly quantify the impact of the Z-Tle-ol modification.

  • Counter-Screening: To assess off-target effects, consider running the Z-Tle-ol modified peptide in an assay with a different, unrelated receptor.

Conclusion: A Roadmap for Success

The functional characterization of peptides modified with Z-Tle-ol demands a departure from standard protocols. By anticipating the challenges posed by increased hydrophobicity and implementing the mitigation strategies outlined in this guide, researchers can generate accurate and reproducible data. A thorough understanding of the underlying principles of each assay, coupled with a commitment to rigorous experimental design and self-validation, will ultimately unlock the full potential of these promising therapeutic candidates. This guide serves as a roadmap for navigating the complexities of assaying Z-Tle-ol modified peptides, empowering scientists to make data-driven decisions in their drug discovery endeavors.

References

  • Mapelli, C., et al. (2005). Structure-Activity Relationships of a Peptide Antagonist of the APJ Receptor. Journal of Medicinal Chemistry, 48(10), 3512–3523. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Z-Tle-ol

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol, CAS: 848777-16-2) requires a nuanced, highly structured approach to labo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like Z-Tle-ol (N-Benzyloxycarbonyl-L-tert-leucinol, CAS: 848777-16-2) requires a nuanced, highly structured approach to laboratory safety. Z-Tle-ol is extensively utilized by researchers in peptide synthesis and peptidomimetic drug design. Because it features a sterically hindered tert-butyl group and a lipophilic benzyloxycarbonyl (Cbz/Z) protecting group, it presents specific handling characteristics.

Safety in the laboratory is not about blindly following rules; it is about understanding the physical and chemical causality behind each precaution. This guide provides a self-validating system of operational and disposal plans to ensure maximum safety, regulatory compliance, and experimental integrity.

Risk Assessment & The Causality of PPE Choices

According to the OSHA Laboratory Standard (29 CFR 1910.1450)[1], Personal Protective Equipment (PPE) must be selected based on a specific, localized hazard assessment[2]. For Z-Tle-ol, the risks are defined by its physical state and chemical structure:

  • Inhalation & Particulate Hazards: Z-Tle-ol is typically supplied as a fine crystalline powder. Electrostatic forces during weighing can cause micro-particulates to become airborne, posing a respiratory irritation risk[3].

  • Dermal & Lipophilic Risks: The Cbz protecting group significantly increases the molecule's lipophilicity. If dissolved in a carrier solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) during peptide coupling, the compound can more easily adhere to and potentially penetrate the lipid bilayer of the skin.

  • Ocular Vulnerability: The cornea is highly sensitive to both the abrasive nature of amino alcohol dust and the chemical burn potential of the organic solvents used to dissolve it[3].

Core Personal Protective Equipment (PPE) Requirements

To mitigate these specific risks, the following PPE matrix must be strictly adhered to before handling Z-Tle-ol.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne crystalline dust and solvent splashes. Standard safety glasses are insufficient due to the lack of a peripheral seal[2].
Hand Protection Nitrile gloves (Minimum 4-mil thickness)Provides a robust chemical barrier against the lipophilic compound and the aggressive peptide synthesis solvents used in conjunction[2].
Body Protection Flame-resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on street clothing and provides a critical barrier against accidental solution spills[2].
Respiratory Fume Hood (80-100 fpm) or N95 RespiratorThe primary engineering control (fume hood) prevents inhalation of aerosolized powder. A respirator is required only if engineering controls fail or are unavailable[1].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system where each step verifies the safety of the next. Follow this step-by-step methodology for safe handling:

  • Environmental Verification: Before opening the Z-Tle-ol container, verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm). Don all required PPE.

  • Static Mitigation: Use an anti-static weighing boat or an ionizing bar. Z-Tle-ol powder can hold a static charge, causing it to repel from metal spatulas and disperse into the ambient air.

  • Weighing and Transfer: Weigh the compound deep within the fume hood or inside a dedicated ductless weighing enclosure. Transfer the pre-weighed Z-Tle-ol directly into the reaction flask to minimize transit exposure.

  • Solvent Addition: If dissolving Z-Tle-ol for a coupling reaction or deprotection (e.g., catalytic hydrogenation to remove the Cbz group), add the organic solvent slowly via a syringe or addition funnel while the flask remains secured inside the hood.

  • Decontamination: Wipe down the analytical balance and surrounding workspace with a lint-free cloth dampened with isopropanol. This ensures any residual micro-particulates are captured rather than swept into the air.

Spill Management & Disposal Plan

Logistical planning for worst-case scenarios is the hallmark of a trusted laboratory environment.

  • Solid Spill Response: Never dry-sweep Z-Tle-ol, as this aerosolizes the powder. Cover the spill with damp absorbent paper to suppress dust, then carefully scoop the material into a designated hazardous waste container.

  • Solution Spill Response: If spilled while dissolved in an organic solvent, deploy chemically inert absorbent pads immediately to prevent vapor accumulation.

  • Regulatory Disposal: Z-Tle-ol waste, particularly when contaminated with organic solvents, must be treated as hazardous chemical waste. Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for academic and research laboratories (40 CFR Part 262, Subpart K)[4], hazardous waste must be accumulated in compatible, clearly labeled containers within a Satellite Accumulation Area (SAA)[5]. Final waste determinations and removals must be executed by trained Environmental Health and Safety (EHS) professionals[4].

Workflow Visualization

ZTleOlWorkflow Start PPE Verification & Hood Check Weighing Weighing Z-Tle-ol (Anti-static boat) Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reaction Dissolution in Organic Solvent Transfer->Reaction Spill Spill Event? Reaction->Spill Containment Wet Wipe & Containment Spill->Containment Yes Disposal RCRA SAA Waste Disposal Spill->Disposal No Containment->Disposal

Figure 1: Standard operational and safety workflow for handling Z-Tle-ol in the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Library of Medicine (PMC). [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." U.S. EPA. [Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." U.S. EPA. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.